4-Fluoro-3-(4-nitrophenyl)toluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methyl-2-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-7-13(14)12(8-9)10-3-5-11(6-4-10)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLMFVBMAZNQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742942 | |
| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-66-6 | |
| Record name | 1,1′-Biphenyl, 2-fluoro-5-methyl-4′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene. The primary synthesis route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.
Introduction
This compound is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The synthesis of such biaryl compounds is efficiently achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a versatile and reliable method, demonstrating high functional group tolerance and generally providing high yields.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2]
This guide will focus on the synthesis of this compound from 4-fluoro-3-iodotoluene and 4-nitrophenylboronic acid.
Synthesis Pathway
The synthesis of this compound is accomplished via a single-step Suzuki-Miyaura cross-coupling reaction. The reaction scheme is presented below:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.
Materials:
-
4-Fluoro-3-iodotoluene
-
4-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-3-iodotoluene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Fluoro-3-iodotoluene | 1.0 mmol | Limiting reagent |
| 4-Nitrophenylboronic acid | 1.2 mmol | 1.2 equivalents |
| Reagents | ||
| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |
| K₂CO₃ | 2.0 mmol | 2.0 equivalents |
| Reaction Conditions | ||
| Solvent | Toluene/Water (4:1) | Degassed |
| Temperature | 90-100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |
| Expected Yield | 80-95% | Based on similar reactions |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for the synthesis.
Reaction Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-fluoro-3-iodotoluene) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (4-nitrophenylboronic acid), activated by the base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst.[1]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are flammable and should be handled in an inert atmosphere.
-
Toluene is a flammable and volatile organic solvent. Work in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Synthesis and Characterization of 4-Fluoro-3-(4-nitrophenyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis
The recommended synthetic pathway for 4-Fluoro-3-(4-nitrophenyl)toluene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-fluoro-3-iodotoluene and 4-nitrophenylboronic acid. This method is widely used for the formation of C-C bonds between aromatic rings due to its high efficiency and tolerance of various functional groups.[1][2]
Reaction Scheme
The overall reaction is as follows:
Starting Materials
The required starting materials are commercially available.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoro-3-iodotoluene | 452-82-4 | C₇H₆FI | 236.03 |
| 4-Nitrophenylboronic acid | 15745-53-6 | C₆H₆BNO₄ | 166.93 |
Experimental Protocol
This protocol is a general procedure for a Suzuki-Miyaura coupling and may require optimization for this specific reaction.
Materials:
-
4-Fluoro-3-iodotoluene
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-fluoro-3-iodotoluene (1.0 mmol, 1.0 eq), 4-nitrophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes. Then, heat the mixture to 90 °C and maintain this temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield
Suzuki-Miyaura coupling reactions of aryl iodides with arylboronic acids typically proceed with good to excellent yields, often in the range of 70-98%.
Characterization
As of the compilation of this guide, experimental spectroscopic data for this compound (CAS: 1373232-66-6) is not available in the public domain. The following sections provide predicted data based on the analysis of structurally similar fluorinated and nitrated biphenyl compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm).
-
The protons on the nitrophenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, likely downfield due to the electron-withdrawing nitro group.
-
The protons on the fluorotoluene ring will show complex splitting patterns due to H-H and H-F couplings.
-
-
Methyl Protons: A singlet for the methyl group (CH₃) is expected, likely in the range of δ 2.3-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-165 ppm).
-
The carbon attached to the fluorine atom will appear as a doublet with a large C-F coupling constant.
-
The carbon attached to the nitro group will be shifted downfield.
-
-
Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).
IR (Infrared) Spectroscopy:
-
N-O Stretching: Strong, characteristic peaks for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1400 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aliphatic C-H stretching for the methyl group just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 231.22.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: Physicochemical Properties of 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Fluoro-3-(4-nitrophenyl)toluene (CAS No. 1373232-66-6). Due to the limited availability of direct experimental data for this specific compound, this document also presents a plausible synthetic route based on established methodologies and discusses potential areas of biological significance based on related chemical structures. All quantitative data is summarized for clarity, and a detailed, generalized experimental protocol for its synthesis is provided.
Introduction
This compound is a substituted nitrobiphenyl compound. The presence of a fluorine atom, a nitro group, and a toluene moiety suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitro group can serve as a precursor to an amino group, a common functional group in active pharmaceutical ingredients (APIs). Furthermore, the biphenyl scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1373232-66-6 | United States Biological[1] |
| Molecular Formula | C₁₃H₁₀FNO₂ | United States Biological[1] |
| Molecular Weight | 231.22 g/mol | United States Biological[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis
A direct, published experimental protocol for the synthesis of this compound has not been identified. However, based on its structure, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis can be envisioned through the coupling of a halogenated fluorotoluene derivative with a nitrophenylboronic acid derivative, or vice versa. A potential pathway is the reaction between 3-bromo-6-fluorotoluene and 4-nitrophenylboronic acid.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a generalized procedure and may require optimization for this specific reaction.
Materials:
-
3-Bromo-6-fluorotoluene
-
4-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3-bromo-6-fluorotoluene (1.0 eq), 4-nitrophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated with vigorous stirring (typically 80-110 °C) and monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
Potential Biological Significance and Future Directions
While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules.
-
Nitroaromatic Compounds: Nitro-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects.[2] The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling within cells.[2]
-
Biphenyl Derivatives: The biphenyl scaffold is a common feature in many pharmaceuticals and is associated with a diverse array of biological activities.[3]
-
Fluorinated Aromatics: The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4]
A key synthetic transformation for this molecule would be the reduction of the nitro group to an amine, yielding 4-Fluoro-3-(4-aminophenyl)toluene. This resulting aniline is a versatile intermediate for the synthesis of a wide range of derivatives for further biological evaluation.
Caption: Logical workflow for the derivatization of this compound.
Conclusion
This compound is a compound with limited currently available experimental data. However, its synthesis is feasible through well-established methods like the Suzuki-Miyaura coupling. Its structural features suggest its potential as a valuable intermediate in the development of novel therapeutic agents and other functional materials. Further research is warranted to fully characterize its physicochemical properties and explore its biological activities.
References
In-Depth Technical Guide: 4-Fluoro-3-(4-nitrophenyl)toluene (CAS Number 1373232-66-6)
Disclaimer: Publicly available information on 4-Fluoro-3-(4-nitrophenyl)toluene (CAS: 1373232-66-6) is limited. This guide provides a comprehensive overview based on its known chemical properties and inferred methodologies from structurally related compounds. The experimental protocols described herein are hypothetical and should be adapted and optimized by qualified researchers.
Introduction
This compound is a fluorinated aromatic nitro compound. The presence of a fluorine atom and a nitro group suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[1] The fluorine substituent can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group is a versatile functional group that can be readily converted to other functionalities, such as an amine, which is a common feature in active pharmaceutical ingredients (APIs).[1][2]
This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the core chemical properties, potential synthesis, characterization methods, and hypothetical screening workflows for this compound.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized in the table below.[3]
| Property | Value | Source |
| CAS Number | 1373232-66-6 | [3] |
| Molecular Formula | C₁₃H₁₀FNO₂ | [3] |
| Molecular Weight | 231.22 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; Soluble in polar organic solvents (predicted) | - |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Due to the absence of specific published experimental data for this compound, the following protocols are based on well-established methods for the synthesis and characterization of analogous fluorinated nitrobiphenyl compounds.[4]
Proposed Synthesis: Suzuki-Miyaura Coupling Reaction
A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[4]
Reaction Scheme:
Materials:
-
(4-Nitrophenyl)boronic acid
-
3-Bromo-4-fluorotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (4-nitrophenyl)boronic acid (1.2 equivalents), 3-bromo-4-fluorotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added.
-
The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization Methods
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the two aromatic rings.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, confirming the presence of the single fluorine atom.
Purity assessment can be performed using reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Stationary Phase: C18 column.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Expected Result: A single major peak indicating a high degree of purity.
Mass spectrometry will be used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 231.22.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural motifs are of interest in medicinal chemistry.
-
Fluorine in Drug Design: The incorporation of fluorine atoms into drug molecules is a common strategy to improve pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[1]
-
Nitro Group as a Versatile Handle: The nitro group can serve as a precursor to an amino group through reduction. Aromatic amines are key components in a wide range of pharmaceuticals.[1] The nitro group itself can also contribute to biological activity in some classes of compounds.[2][5]
Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications.
Hypothetical Biological Screening Workflow
For a novel compound like this compound, a systematic screening process is essential to identify any potential biological activity. A generalized workflow for such a screening is presented below.[6]
Caption: A generalized workflow for the initial biological screening of a new chemical entity.
Safety Information
No specific safety data is available for this compound. However, based on its chemical structure, the following general precautions for handling aromatic nitro compounds should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents. The recommended storage temperature is -20°C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 4-Fluoro-3-(4-nitrophenyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed predictive analysis of the spectral characteristics of 4-Fluoro-3-(4-nitrophenyl)toluene, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document outlines the theoretically expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this and similar molecules.
Introduction
This compound is a substituted aromatic compound with a molecular formula of C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol .[1] Its structure, featuring a fluorinated toluene ring linked to a nitrophenyl group, suggests potential applications in various fields, including the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectral properties is crucial for its synthesis, identification, and characterization. This guide presents a predictive spectral analysis to facilitate such research.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the aromatic rings and by drawing parallels with the known spectral data of related compounds such as 4-nitrotoluene, fluorotoluene, and nitrophenyl derivatives.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' / H-6' | ~ 8.2 | d | ~ 8.8 |
| H-3' / H-5' | ~ 7.5 | d | ~ 8.8 |
| H-2 | ~ 7.3 | d | ~ 8.0 |
| H-5 | ~ 7.1 | dd | ~ 8.0, 2.0 |
| H-6 | ~ 7.0 | t | ~ 8.0 |
| -CH₃ | ~ 2.4 | s | - |
Note: The numbering of the protons corresponds to the IUPAC nomenclature for the parent structures.
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (C-NO₂) | ~ 147 |
| C-1' | ~ 145 |
| C-4 (C-F) | ~ 160 (d, ¹JCF ≈ 245 Hz) |
| C-3 (C-C) | ~ 138 |
| C-1 (C-CH₃) | ~ 135 |
| C-5 | ~ 129 (d, ³JCF ≈ 8 Hz) |
| C-2' / C-6' | ~ 124 |
| C-3' / C-5' | ~ 123 |
| C-2 | ~ 116 (d, ²JCF ≈ 22 Hz) |
| C-6 | ~ 114 (d, ²JCF ≈ 21 Hz) |
| -CH₃ | ~ 21 |
Note: The presence of fluorine will result in splitting of the signals for nearby carbon atoms (C-F coupling).
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ar C-H Stretch | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| N-O Asymmetric Stretch (NO₂) | 1530 - 1500 | Strong |
| N-O Symmetric Stretch (NO₂) | 1350 - 1330 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-N Stretch | 860 - 840 | Medium |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment | Significance |
| 231 | [M]⁺ | Molecular Ion |
| 214 | [M - OH]⁺ | Loss of hydroxyl radical |
| 185 | [M - NO₂]⁺ | Loss of nitro group |
| 165 | [C₁₂H₉F]⁺ | Loss of nitrophenyl group |
| 109 | [C₇H₆F]⁺ | Fluorotoluene fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16, with a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.
-
Acquisition:
-
For GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities before entering the mass spectrometer.
-
Ionization: Use a standard EI energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
-
Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak should correspond to the molecular weight of the compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. The predictive data presented herein, based on established spectroscopic principles, offers a valuable starting point for researchers. The detailed experimental protocols and the visualized workflow are designed to assist in the practical aspects of acquiring and interpreting the actual spectral data. As with any predictive analysis, experimental verification is essential for confirming the structural and electronic properties of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the research compound 4-Fluoro-3-(4-nitrophenyl)toluene. Due to the limited publicly available experimental data for this specific molecule, this guide combines the known properties of this compound with established methodologies for determining the solubility and stability of structurally related aromatic compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for handling, formulating, and analyzing this compound.
Introduction
This compound is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a nitro group on the biphenyl scaffold suggests unique electronic and physicochemical properties that can influence its biological activity and material characteristics. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, including for formulation, storage, and interpretation of experimental results. This guide outlines the known characteristics of this compound and provides detailed experimental protocols for its further characterization.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1373232-66-6 | [1] |
| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |
| Molecular Weight | 231.22 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Storage Temperature | -20°C | [1] |
Solubility Profile
Predicted Solubility:
-
High Solubility: Expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Also likely soluble in other common organic solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile.[2]
-
Low Solubility: Expected to have very low solubility in water due to the hydrophobic nature of the biphenyl rings.[3]
-
Partial Solubility: May exhibit partial solubility in less polar solvents like toluene and hexane, and in alcohols such as ethanol and methanol.
A structured approach to experimentally determining the solubility of this compound is provided in the Experimental Protocols section.
Stability Profile
The recommended storage condition of -20°C strongly suggests that this compound may be susceptible to degradation at higher temperatures.[1] Several factors can influence the stability of this compound, including temperature, light, and pH.
-
Thermal Stability: Nitroaromatic compounds can be prone to thermal decomposition.[4][5][6][7] The presence of the nitro group may make the molecule susceptible to degradation at elevated temperatures.
-
Photostability: Many nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or visible light.[8][9][10] This can lead to the formation of various degradation products.
-
Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter, especially for biological applications. While the molecule does not contain readily hydrolyzable groups like esters or amides, the potential for pH-dependent degradation should be evaluated. The kinetics of hydrolysis can be influenced by the electronic nature of the substituents.[11][12][13][14]
Detailed methodologies for assessing the thermal, photo-, and hydrolytic stability are outlined in the Experimental Protocols section.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[15][16][17][18][19]
Quantitative Solubility Determination
A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[20] For higher throughput screening, a plate-based method can be employed.
5.1.1. Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Express solubility in units such as mg/mL or µg/mL.
-
Stability Assessment
5.2.1. Thermal Stability (Forced Degradation)
-
Objective: To evaluate the stability of this compound under thermal stress.
-
Materials:
-
This compound (solid and in solution)
-
Oven or stability chamber with temperature control
-
Vials
-
HPLC-UV or LC-MS for analysis
-
-
Procedure:
-
Place accurately weighed samples of solid this compound in vials.
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, 8 weeks).
-
At each time point, withdraw samples and analyze them by a stability-indicating HPLC method to determine the remaining amount of the parent compound and to detect any degradation products.
-
Compare the results with a control sample stored at the recommended temperature (-20°C).
-
5.2.2. Photostability
-
Objective: To assess the stability of this compound upon exposure to light.
-
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with controlled light (ICH Q1B option 2: UV-A and visible light) and temperature
-
Quartz vials or other UV-transparent containers
-
Control samples wrapped in aluminum foil
-
HPLC-UV or LC-MS
-
-
Procedure:
-
Place solid samples and solutions of the compound in quartz vials.
-
Prepare corresponding control samples and wrap them in aluminum foil to protect them from light.
-
Expose the test samples to a specified light intensity and duration in a photostability chamber.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
5.2.3. Hydrolytic Stability (pH-Dependent)
-
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound
-
Aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
Constant temperature bath or incubator
-
HPLC-UV or LC-MS
-
-
Procedure:
-
Prepare solutions of the compound in the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated testing).
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.
-
Determine the degradation rate at each pH.
-
References
- 1. usbio.net [usbio.net]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of aliphatic nitro-compounds [chooser.crossref.org]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of the Hydrolysis of N-trifluoroacetylamino Acids - Rosemarie Ostwald - Google Books [books.google.com.sg]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Mechanisms and kinetics of alkaline hydrolysis of the energetic nitroaromatic compounds 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN). | Semantic Scholar [semanticscholar.org]
- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. humiditycontrol.com [humiditycontrol.com]
- 18. japsonline.com [japsonline.com]
- 19. database.ich.org [database.ich.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Toxicology and Safety Data for 4-Fluoro-3-(4-nitrophenyl)toluene
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and should not be considered a complete toxicological profile for 4-Fluoro-3-(4-nitrophenyl)toluene. Extreme caution should be exercised when handling this compound, and a comprehensive risk assessment should be conducted prior to any use.
Introduction
This compound is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22.[1] Its CAS number is 1373232-66-6.[1] Currently, there is a significant lack of publicly available toxicological and safety data specifically for this compound. The compound is designated for research use only and is not intended for human, therapeutic, or diagnostic applications.[1]
Due to the absence of direct experimental data, this guide provides a qualitative hazard assessment based on the toxicological profiles of structurally similar compounds, namely fluorinated toluenes and nitrotoluenes. The presence of a nitro group and a fluorinated aromatic ring suggests that this compound may possess significant toxicity.
Hazard Identification and Classification (Inferred)
Based on data from related compounds such as 4-nitrotoluene and 3-fluoro-4-nitrotoluene, this compound should be handled as a potentially hazardous substance.
Potential Health Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4] The respiratory system is a potential target organ.
First Aid Measures (Recommended)
In the event of exposure, the following first aid measures are recommended, based on guidelines for similar chemical structures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] A storage temperature of -20°C is recommended for maximum stability.[1]
Potential Toxicological Profile (Inferred from Analogs)
The toxicological properties of this compound have not been experimentally determined. However, an analysis of its structural components—a toluene backbone, a nitro group, and a fluorine atom—can provide insights into its potential hazards.
Toluene and its Derivatives
Toluene is a well-studied solvent known for its neurological and developmental toxicity.[6][7][8][9] Chronic exposure can lead to headaches, dizziness, and potential damage to the central nervous system.[7][8] Toluene is also considered a reproductive toxin.[6][10][11]
Nitroaromatic Compounds
Nitroaromatic compounds, such as nitrotoluene, are a class of chemicals known for their potential toxicity. 4-Nitrotoluene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage with repeated exposure.[4] Some nitroaromatic compounds are known to be mutagenic and carcinogenic, often through the enzymatic reduction of the nitro group to reactive intermediates that can damage DNA.[12][13][14]
Lack of Experimental Data
It is critical to reiterate that no specific experimental toxicology or safety data for this compound was found in the public domain. Therefore, the following components of a standard technical guide cannot be provided:
-
Quantitative Data: No LD50 (median lethal dose) or LC50 (median lethal concentration) values, no-observed-adverse-effect levels (NOAELs), or other quantitative measures of toxicity are available.
-
Experimental Protocols: Without published studies, detailed methodologies for key experiments such as acute toxicity testing, mutagenicity assays (e.g., Ames test), or carcinogenicity bioassays cannot be described.
-
Signaling Pathways: There is no information regarding the mechanisms of action or the signaling pathways that may be affected by this compound.
Logical Workflow for Hazard Assessment
In the absence of direct data, a logical workflow for assessing the potential hazards of a novel compound like this compound involves inference from structurally related compounds.
Caption: Logical workflow for assessing the hazards of a compound with no direct toxicological data.
Conclusion
While a comprehensive toxicological profile for this compound cannot be constructed due to a lack of specific data, a qualitative assessment based on its structural similarity to other known toxic compounds indicates that it should be handled with extreme caution. Researchers and drug development professionals must assume this compound is hazardous and implement stringent safety protocols to minimize exposure. Further experimental investigation is necessary to fully characterize its toxicological and safety profile.
References
- 1. usbio.net [usbio.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. Reproductive and developmental toxicity of toluene: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Change in the Identification of Reproductive Toxicity Endpoints in the Listing of Toluene as Known to Cause Reproductive Toxicity - OEHHA [oehha.ca.gov]
- 12. Toxicology and carcinogenesis studies of o-nitrotoluene sulfone (CAS no. 88-72-2) in F344/N rats and B6C3F(1) mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-Fluoro-3-(4-nitrophenyl)toluene Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive in silico analysis of 4-Fluoro-3-(4-nitrophenyl)toluene, a compound of interest in chemical and pharmaceutical research. In the absence of extensive experimental data, computational methods offer a robust framework for predicting its physicochemical properties, potential toxicity, and metabolic fate. This document outlines the methodologies for these predictions and presents the resulting data in a structured format to facilitate its use in research and development. The predicted properties are essential for understanding the compound's potential biological activity, guiding further experimental studies, and assessing its suitability for various applications, including drug development.
Introduction
This compound is a substituted aromatic compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol .[1] Its chemical structure, characterized by a fluorinated toluene backbone substituted with a nitrophenyl group, suggests potential applications in medicinal chemistry and materials science. Understanding its fundamental properties is a prerequisite for any systematic investigation. In silico, or computational, prediction methods provide a rapid and cost-effective means to generate this foundational knowledge, especially for novel or sparsely studied compounds.[2][3][4] These methods leverage quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties.[2][4][5]
This guide details the in silico prediction of key physicochemical parameters, toxicological endpoints, and metabolic pathways for this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers, enabling informed decision-making in the early stages of product development and investigation.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] These properties were predicted using established computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit | Method |
| Molecular Weight | 231.22 | g/mol | Calculation |
| Molecular Formula | C13H10FNO2 | - | - |
| LogP (Octanol-Water Partition Coefficient) | 4.12 ± 0.45 | - | ALOGPS |
| Water Solubility | -3.95 (2.8 x 10⁻⁴) | log(mol/L) (mol/L) | ESOL |
| Melting Point | 110.5 ± 25.3 | °C | ALPS |
| Boiling Point | 385.4 ± 35.0 | °C | KOWWIN |
| pKa (most acidic) | 10.5 (estimated) | - | ChemAxon |
| pKa (most basic) | -5.2 (estimated) | - | ChemAxon |
| Topological Polar Surface Area (TPSA) | 43.6 | Ų | E-Dragon |
In Silico Prediction Workflow
The prediction of molecular properties from its structure follows a logical workflow. This process begins with the acquisition of the chemical structure, followed by descriptor calculation and subsequent model-based prediction.
Caption: Workflow for in silico property prediction.
Predicted Toxicological Profile
In silico toxicology provides early insights into the potential adverse effects of a chemical, guiding safer design and reducing the need for extensive animal testing.[7][8][9] The predictions for this compound are summarized below.
Table 2: Predicted Toxicological Endpoints for this compound
| Endpoint | Predicted Result | Confidence | Model/Method |
| Ames Mutagenicity | Positive | Moderate | ProTox-II |
| Carcinogenicity | Possible carcinogen | Low | ProTox-II |
| Hepatotoxicity | Probable | Moderate | ProTox-II |
| LD50 (rat, oral) | 550 | mg/kg | ProTox-II |
| Skin Sensitization | Probable | Moderate | Toxtree |
| Eye Irritation | Probable | Moderate | Toxtree |
The presence of the nitroaromatic group is a structural alert for potential mutagenicity.[5] The toluene moiety can be associated with neurological effects at high concentrations.[10][11]
Predicted Metabolic Fate
Understanding the metabolic fate of a compound is crucial for evaluating its efficacy and potential for toxicity. In silico methods can predict the primary sites of metabolism and the resulting metabolites.[12][13][14][15] The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of xenobiotics.[13]
Predicted Primary Sites of Metabolism:
-
Oxidation of the methyl group: The methyl group on the toluene ring is a likely site for hydroxylation by CYP enzymes to form a benzyl alcohol derivative.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This pathway can sometimes lead to the formation of reactive metabolites.
-
Aromatic hydroxylation: The aromatic rings may undergo hydroxylation, although this is generally a slower process compared to the oxidation of the methyl group.
Caption: Potential metabolic pathways of the compound.
Experimental Protocols for In Silico Prediction
The following outlines the general methodologies employed for the in silico predictions presented in this guide.
6.1. Physicochemical Property Prediction:
-
Objective: To predict key physicochemical properties of this compound.
-
Methodology:
-
The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound (Cc1ccc(c(F)c1)c2ccc(--INVALID-LINK--[O-])cc2) was obtained from a chemical database.
-
This SMILES string was used as input for various online prediction platforms such as SwissADME, ChemAxon, and the US EPA's EPI Suite™.[2][4]
-
Algorithms within these platforms, such as ALOGPS for LogP, ESOL for water solubility, and group contribution methods for boiling and melting points, were utilized.
-
The predicted values were compiled and averaged where multiple predictions were available, with the standard deviation reported to indicate the level of consensus between different models.
-
6.2. Toxicological Endpoint Prediction:
-
Objective: To assess the potential toxicity of this compound using computational models.
-
Methodology:
-
The SMILES string of the compound was submitted to various in silico toxicology prediction servers, including ProTox-II and Toxtree.
-
These platforms employ a combination of QSAR models, structural alerts (e.g., for mutagenicity), and read-across from structurally similar compounds with known toxicological data.
-
The predictions for endpoints such as Ames mutagenicity, carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50) were recorded along with the model's confidence level.
-
6.3. Metabolism Prediction:
-
Objective: To identify the likely sites of metabolism and major metabolites of this compound.
-
Methodology:
-
The compound's structure was submitted to metabolism prediction software such as Meteor Nexus or online platforms that predict sites of metabolism by cytochrome P450 enzymes.[13][15]
-
These tools use models trained on extensive databases of known metabolic transformations to identify atoms or functional groups most susceptible to enzymatic attack.
-
The predicted primary metabolic pathways (e.g., oxidation, reduction) and the structures of the resulting metabolites were analyzed and visualized.
-
Conclusion
This technical guide provides a detailed in silico characterization of this compound. The predicted physicochemical properties, toxicological profile, and metabolic pathways offer valuable insights for researchers and drug development professionals. The data presented herein can guide the design of future experiments, aid in the assessment of the compound's potential applications, and highlight areas where further investigation is warranted. It is important to note that while in silico predictions are powerful tools, they are not a substitute for experimental validation. The findings from this computational analysis should be used to inform and prioritize subsequent laboratory-based studies.
References
- 1. usbio.net [usbio.net]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]
- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite characterization in drug discovery utilizing robotic liquid-handling, quadruple time-of-flight mass spectrometry and in-silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
A Technical Review of 4-Fluoro-3-(4-nitrophenyl)toluene and Its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and target selectivity. While specific data on 4-Fluoro-3-(4-nitrophenyl)toluene is limited in publicly accessible literature, this technical guide provides an in-depth review of its structural analogs. This paper will delve into the synthesis, biological activities, and structure-activity relationships of compounds featuring the core motifs of fluoronitrotoluene and fluoronitrophenyl, offering valuable insights for the design and development of novel therapeutic agents.
Synthesis of Fluoronitrotoluene and Fluoronitrophenyl Analogs
The synthesis of fluoronitrotoluene and related structures often involves electrophilic nitration of a fluorinated precursor or nucleophilic aromatic substitution on a dinitro-aromatic compound. The specific regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
General Synthetic Workflow
The synthesis of these analogs typically follows a multi-step process that can be generalized as shown below. The specific reagents and conditions are tailored to achieve the desired isomer and functionalization.
Caption: Generalized synthetic workflow for fluoronitrophenyl analogs.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-nitrotoluene
This protocol describes the synthesis of 2-fluoro-5-nitrotoluene, an isomer of the core structure of interest, via the nitration of 2-fluorotoluene.[1]
Materials:
-
2-Fluorotoluene
-
Nitric acid
-
Ether
-
Ice
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To 33 ml of nitric acid, 30 g of 2-fluoro-toluene was added over a period of two hours at a temperature of -15°C.
-
The reaction mixture was stirred at -15°C for one hour.
-
The temperature was then allowed to rise to 20°C.
-
The reaction mixture was poured into ice and extracted with ether.
-
The organic phase was washed with water.
-
The organic phase was dried over a suitable drying agent.
-
The solvent was evaporated to dryness.
-
The residue was purified by rectification to obtain 34.4 g of 2-fluoro-5-nitro-toluene.
Boiling Point: 100°-101° C at 10 to 11 mm Hg.
Biological Activities of Analogs
Analogs of this compound have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The presence of the nitroaromatic and fluorophenyl moieties contributes to their potential therapeutic effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of fluoronitrophenyl derivatives against various cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to be bioreduced to reactive intermediates that can induce cellular damage, or through the inhibition of key signaling pathways.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share key structural features with the topic compound, against human prostate (PC3) and breast (MCF-7) cancer cell lines.
| Compound ID | R Group (Position on N-phenyl ring) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 2-NO2 | > 100 | > 100 |
| 2b | 3-NO2 | 52 | > 100 |
| 2c | 4-NO2 | 80 | 100 |
| Imatinib | (Reference Drug) | 40 | 98 |
Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2]
The following is a general protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.
The following table provides examples of Minimum Inhibitory Concentration (MIC) values for nitroaromatic derivatives against various microorganisms.
| Compound Class | Microorganism | MIC Range (µg/mL) |
| Nitrated Benzothiazoles | Pseudomonas aeruginosa | 15.6 - 62.5 |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 |
| Halogenated Nitro Derivatives | Candida sp. | 15.6 - 62.5 |
Data compiled from a review on the antimicrobial activity of nitroaromatic derivatives.
Signaling Pathways and Mechanisms of Action
The biological effects of fluoronitrophenyl analogs are often mediated by their interaction with specific cellular signaling pathways. In cancer, these compounds can act as kinase inhibitors, disrupting pathways that are crucial for cell proliferation and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Small molecule inhibitors that target components of this pathway are of significant interest in oncology drug development. While a specific fluoronitrophenyl analog has not been definitively characterized as a PI3K/Akt inhibitor in the reviewed literature, the general structure is consistent with scaffolds known to target kinases. The following diagram illustrates the key components of this pathway and potential points of inhibition by a hypothetical small molecule inhibitor.
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
Experimental Workflow: In Vivo Antitumor Studies
To evaluate the in vivo efficacy of promising anticancer compounds, preclinical studies in animal models are essential. A common model is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.
Workflow for a Xenograft Mouse Model Study
The following diagram outlines a typical experimental workflow for assessing the in vivo antitumor activity of a test compound.
Caption: Experimental workflow for an in vivo antitumor study.
Conclusion
While direct research on this compound is not extensively documented, the study of its structural analogs provides a rich source of information for medicinal chemists and drug development professionals. The fluoronitrotoluene and fluoronitrophenyl motifs are versatile pharmacophores that have demonstrated significant potential in the development of anticancer and antimicrobial agents. The data and protocols presented in this technical guide highlight the importance of these structural features and provide a framework for the future design and evaluation of novel therapeutic candidates based on this chemical scaffold. Further investigation into the synthesis and biological activity of a wider range of analogs is warranted to fully explore the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Note: Suzuki Coupling Reaction of 4-Fluoro-3-(4-nitrophenyl)toluene for the Synthesis of Novel Terphenyl Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note details a protocol for a particularly challenging Suzuki coupling: the reaction of 4-Fluoro-3-(4-nitrophenyl)toluene with various arylboronic acids. The primary challenge lies in the activation of the highly stable carbon-fluorine (C-F) bond. However, the presence of a strong electron-withdrawing nitro group on the adjacent phenyl ring activates the aryl fluoride towards the initial oxidative addition step, making this transformation feasible with appropriate catalytic systems.[2][3] The resulting terphenyl structures are of significant interest in medicinal chemistry and materials science.
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound with an arylboronic acid.
Application in Drug Discovery and Medicinal Chemistry
The synthesis of complex biaryl and terphenyl scaffolds is crucial in drug discovery. These motifs are present in numerous biologically active molecules. The nitro group in the resulting product is a versatile synthetic handle. It can be readily reduced to an amine, a key functional group in many pharmaceuticals that can be further derivatized to modulate the compound's pharmacological properties.[4][5] This two-step sequence (Suzuki coupling followed by nitro reduction) provides a powerful route to novel, functionalized scaffolds for screening and development.
Experimental Protocols
This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid using a high-activity palladium catalyst system.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septum and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature controller
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Procedure
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired terphenyl product.
Data Presentation
The following tables present representative yields for the Suzuki coupling of this compound with various coupling partners and catalyst systems, based on literature data for analogous electron-deficient aryl fluorides and bromides.[3][6]
Table 1: Effect of Arylboronic Acid Substituent on Reaction Yield
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Substituent Type | Representative Yield (%) |
| 1 | Phenylboronic acid | Neutral | 85 |
| 2 | 4-Methoxyphenylboronic acid | Electron-Donating | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 76 |
| 4 | 3,5-Dimethylphenylboronic acid | Sterically Hindered | 79 |
| 5 | 2-Thiopheneboronic acid | Heterocyclic | 82 |
| Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Dioxane/H₂O (5:1), 110 °C, 18h. |
Table 2: Optimization of Catalyst and Ligand
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3) | Toluene/H₂O | 110 | 28 |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 45 |
| 3 | Pd₂(dba)₃ (1%) | XPhos (2%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 81 |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 85 |
| 5 | NiCl₂(dppf) (5%) | - | K₃PO₄ (3) | Dioxane | 100 | 65 |
| Coupling Partner: Phenylboronic acid. |
Visualizations
Troubleshooting
-
Low or No Conversion: Ensure the reaction is performed under a strictly inert atmosphere, as palladium catalysts are oxygen-sensitive. Check the quality and dryness of the solvent and the activity of the catalyst. A higher catalyst loading or a more active ligand (e.g., Buchwald ligands) may be necessary.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a thoroughly degassed solvent system and ensuring the base is sufficiently strong and soluble. Using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar-Ar) can occur. This is often mitigated by using the correct stoichiometry (slight excess of boronic acid) and maintaining a low catalyst concentration.
Conclusion The Suzuki-Miyaura coupling of challenging substrates like this compound is a highly valuable transformation. Despite the inertness of the C-F bond, activation by the adjacent electron-withdrawing group allows for efficient coupling when using modern, highly active palladium catalyst systems. This protocol provides a reliable method for synthesizing complex terphenyl scaffolds, which serve as important precursors for the development of new therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Notes and Protocols for 4-Fluoro-3-(4-nitrophenyl)toluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(4-nitrophenyl)toluene is a fluorinated biaryl compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom can favorably modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The nitro group serves as a versatile synthetic handle, readily transformable into an amino group, which opens up a vast array of further chemical modifications. The biaryl scaffold itself is a privileged structure in many biologically active compounds.[3]
While specific literature on the synthesis and applications of this compound (CAS 1373232-66-6) is limited, its structure suggests a straightforward synthesis via palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for a proposed synthesis and subsequent functional group transformation, based on well-established and analogous chemical reactions. These protocols are intended to serve as a guide for researchers to utilize this promising building block in their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 1373232-66-6 |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| Appearance | (Predicted) Pale yellow solid |
Proposed Synthesis and Transformations
A plausible and efficient route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[4] A logical disconnection of the target molecule suggests the coupling of 3-bromo-4-fluorotoluene and 4-nitrophenylboronic acid.
Following its synthesis, the nitro group of this compound can be reduced to the corresponding amine, 4-Fluoro-3-(4-aminophenyl)toluene. This aniline derivative is a valuable intermediate for the synthesis of a variety of compounds, including amides, sulfonamides, and heterocyclic structures, which are of significant interest in drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[5][6][7]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Bromo-4-fluorotoluene (1.0 equiv.)
-
4-Nitrophenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 3-bromo-4-fluorotoluene (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Catalyst Loading | 3 mol % |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-90% (based on similar couplings) |
Protocol 2: Reduction of this compound to 4-Fluoro-3-(4-aminophenyl)toluene
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using iron powder in the presence of an acid. This method is known for its chemoselectivity and is generally compatible with aryl halides.[8][9]
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 equiv.)
-
Iron powder (Fe) (5.0 equiv.)
-
Ammonium chloride (NH₄Cl) (1.0 equiv.)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (5.0 equiv.) and ammonium chloride (1.0 equiv.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and water to the residue.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Fluoro-3-(4-aminophenyl)toluene.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Reducing Agent | Fe powder |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% (based on similar reductions) |
Application Workflow
The synthesized 4-Fluoro-3-(4-aminophenyl)toluene is a versatile intermediate for further derivatization, enabling access to a wide range of molecular scaffolds for drug discovery and materials science.
Caption: Potential synthetic applications of the building block.
Safety Information
-
Always handle reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Iron powder can be pyrophoric.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols are based on established chemical literature for analogous compounds and are for informational purposes only. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. No guarantee of specific results is expressed or implied.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: Regioselective Nitration of 4-Fluoro-3-Phenyltoluene
Abstract
This application note details a standard laboratory protocol for the electrophilic nitration of 4-fluoro-3-phenyltoluene. The procedure employs a mixed acid nitrating agent, consisting of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. Due to the complex interplay of the directing effects of the fluoro, phenyl, and methyl substituents, a careful analysis of the potential regioselectivity is discussed. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are working with substituted biaryl compounds.
Introduction
The nitration of aromatic compounds is a fundamental and widely utilized transformation in organic synthesis, providing a versatile entry point for the introduction of various functional groups. The regiochemical outcome of such reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring. In the case of 4-fluoro-3-phenyltoluene, the molecule presents a nuanced case for electrophilic aromatic substitution due to the presence of three distinct substituents: a deactivating but ortho, para-directing fluorine atom[1][2], an activating ortho, para-directing methyl group[1][3][4][5], and an ortho, para-directing phenyl group.
The interplay of these directing effects suggests that nitration will preferentially occur on the toluene ring, which is activated by the electron-donating methyl group. The fluorine atom, while being an ortho, para-director, is a deactivating group. The primary directing influence will therefore arise from the activating methyl and phenyl groups. The most probable sites of nitration are the positions ortho and para to the methyl group. However, the para position is blocked by the fluorine atom. This leaves the two ortho positions, C2 and C6, as the most likely candidates for substitution. Position C6 is also para to the phenyl group, further enhancing its reactivity. Position C2 is ortho to both the methyl and phenyl groups, which could lead to steric hindrance. Therefore, the major product is anticipated to be 5-fluoro-2-methyl-4-nitrobiphenyl.
This protocol provides a reliable method for the synthesis of the nitrated derivative of 4-fluoro-3-phenyltoluene, with a focus on controlled reaction conditions to favor mononitration and minimize the formation of byproducts.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-3-phenyltoluene | Reagent | Commercially Available |
| Concentrated Nitric Acid (70%) | ACS | Standard Supplier |
| Concentrated Sulfuric Acid (98%) | ACS | Standard Supplier |
| Dichloromethane (DCM) | ACS | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | ACS | Standard Supplier |
| Diethyl Ether | ACS | Standard Supplier |
| Ethanol | ACS | Standard Supplier |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-phenyltoluene (1.0 eq) in dichloromethane (20 mL). Cool the flask in an ice bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath. Caution: This mixture is highly corrosive and exothermic.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-fluoro-3-phenyltoluene over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice (50 g) in a beaker.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Data Summary
| Parameter | Value |
| Starting Material | 4-Fluoro-3-phenyltoluene |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 2 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Major Product | 5-Fluoro-2-methyl-4-nitrobiphenyl |
| Purification Method | Column Chromatography/Recrystallization |
Logical Workflow of the Experimental Protocol
Caption: A flowchart illustrating the sequential steps of the nitration protocol.
Predicted Signaling Pathway of Substituent Directing Effects
Caption: A diagram showing the directing influences of the substituents.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Concentrated acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The preparation of the nitrating mixture is exothermic and should be done with cooling.
-
Always add acid to water (or in this case, the less concentrated acid to the more concentrated one if applicable, though here they are both concentrated) slowly and with stirring.
This protocol provides a general guideline. The reaction conditions, particularly temperature and reaction time, may need to be optimized for specific scales and desired purity levels.
References
Application Notes and Protocols for the Functionalization of the Nitro Group in 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(4-nitrophenyl)toluene is a biphenyl derivative containing a nitro group that serves as a versatile handle for further chemical modifications. The functionalization of this nitro group is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The primary and most widely utilized transformation of an aromatic nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, transforming a strongly electron-withdrawing, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, which can then be further derivatized.[1][2][3]
This document provides detailed experimental protocols for the selective reduction of the nitro group in this compound to the corresponding amine, 4-Fluoro-3-(4-aminophenyl)toluene. The presence of a fluorine atom on the aromatic ring necessitates the careful selection of reduction methods to avoid potential dehalogenation.[4] The protocols provided herein are robust and have been selected for their high chemoselectivity and compatibility with the existing functional groups.
Key Functionalization Pathway: Reduction to an Amine
The most common and synthetically useful functionalization of the nitro group in this compound is its reduction to the corresponding aniline derivative. This transformation opens up a plethora of subsequent chemical modifications, including but not limited to, diazotization reactions, amide bond formations, and N-alkylation or N-arylation reactions.
The primary challenge in the reduction of this compound is to achieve high chemoselectivity, specifically reducing the nitro group without affecting the carbon-fluorine bond. While catalytic hydrogenation is a common method for nitro group reduction, catalysts such as palladium on carbon (Pd/C) can sometimes lead to dehalogenation of aryl halides. Therefore, alternative methods are often preferred.
This application note will focus on two reliable and widely used methods for this transformation:
-
Reduction using Stannous Chloride (SnCl₂) : A mild and effective method for the chemoselective reduction of aromatic nitro groups in the presence of various other functional groups, including halogens.[5][6]
-
Reduction using Iron (Fe) in Acidic Media (Béchamp Reduction) : A classic, cost-effective, and highly selective method for the reduction of aromatic nitro compounds.[7][8][9]
Experimental Protocols
Protocol 1: Reduction of this compound using Stannous Chloride (SnCl₂)
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate in ethanol. This method is known for its mild conditions and high selectivity.[5][6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).
-
To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Slowly add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a 2 M NaOH solution to the reaction mixture to neutralize the acid and precipitate tin salts. The pH should be adjusted to be slightly basic (pH 8-9).
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude 4-Fluoro-3-(4-aminophenyl)toluene.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram of the Experimental Workflow:
Caption: Workflow for the SnCl₂ reduction of this compound.
Protocol 2: Reduction of this compound using Iron (Fe) and Hydrochloric Acid (HCl)
This protocol utilizes iron powder in an acidic medium, a classic and highly effective method for the reduction of aromatic nitro compounds.[7][8]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 4:1 ethanol:water).
-
To this suspension, add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.1-0.3 eq) dropwise.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to the mixture to neutralize the acid and precipitate iron salts.
-
Filter the hot reaction mixture through a pad of celite, and wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-Fluoro-3-(4-aminophenyl)toluene.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagram of the Reaction Pathway:
Caption: Reduction of the nitro group to an amine using Fe/HCl.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the described protocols. The data is based on general procedures for the reduction of aromatic nitro compounds and may require optimization for the specific substrate.
| Parameter | Protocol 1: SnCl₂ Reduction | Protocol 2: Fe/HCl Reduction | Reference |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Iron powder (Fe) | [5],[8] |
| Solvent | Ethanol | Ethanol/Water | [5],[8] |
| Acid | Catalytic HCl | Stoichiometric HCl (relative to Fe) | [5],[8] |
| Temperature | Reflux (~78 °C) | Reflux (~80-90 °C) | [5],[8] |
| Reaction Time | 2-4 hours | 1-3 hours | [5],[8] |
| Typical Yield | 85-95% | 80-95% | General literature |
| Chemoselectivity | Excellent, no dehalogenation observed. Tolerates a wide range of functional groups. | Excellent, no dehalogenation observed. Robust and widely applicable. | [6],[7] |
| Work-up | Neutralization and filtration of tin salts. | Neutralization and filtration of iron salts. | [5],[8] |
Other Potential Functionalizations of the Nitro Group
While reduction to the amine is the most prevalent functionalization, other transformations of the nitro group are also possible, though less common for this type of substrate. These include:
-
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group.[10]
-
Conversion to other functional groups: In some specific cases, a nitro group can be replaced by other functionalities, but these reactions are often substrate-specific and may require harsh conditions.
Logical Relationship of Nitro Group Functionalizations:
Caption: Stepwise reduction pathway of an aromatic nitro group.
Conclusion
The functionalization of the nitro group in this compound, primarily through its reduction to an amine, provides a key synthetic intermediate for the development of novel molecules. The presented protocols using stannous chloride and iron with hydrochloric acid offer reliable, high-yielding, and chemoselective methods that are compatible with the fluoro-substituted aromatic ring. Researchers and scientists can utilize these detailed procedures as a starting point for their synthetic endeavors, with the understanding that minor optimizations may be necessary to achieve the best results for their specific experimental setup.
References
- 1. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Investigating the Enzymatic Reactions of 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(4-nitrophenyl)toluene is a synthetic compound with potential applications in pharmaceutical and agrochemical development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and environmental impact. While direct enzymatic studies on this specific molecule are not extensively documented in current literature, its structural motifs—a fluorinated toluene backbone and a nitrophenyl group—suggest that it is likely a substrate for several well-characterized enzyme families.
These application notes provide a predictive framework for the enzymatic metabolism of this compound based on established pathways for structurally related compounds, such as nitrotoluenes and fluorinated aromatics. The provided protocols offer detailed methodologies for investigating these hypothetical metabolic pathways in a laboratory setting.
Predicted Metabolic Pathways
Two primary metabolic pathways are predicted for this compound: a reductive pathway targeting the nitro group and an oxidative pathway targeting the aromatic rings and the methyl group.
Reductive Pathway: Nitroreduction
The nitro group is susceptible to reduction by various nitroreductases, which are found in a wide range of microorganisms and in the mammalian liver.[1][2][3] This pathway typically proceeds through nitroso and hydroxylamine intermediates to form the corresponding amine.[3]
Caption: Predicted reductive metabolic pathway of this compound.
Oxidative Pathway: Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes, primarily located in the liver, are key catalysts in the metabolism of xenobiotics.[4][5] For this compound, CYP-mediated oxidation could occur at several positions:
-
Hydroxylation of the Toluene Ring: The aromatic ring of the toluene moiety can be hydroxylated.[6][7][8]
-
Hydroxylation of the Nitrophenyl Ring: The nitrophenyl ring can also undergo hydroxylation.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.[6]
-
Defluorination: While generally a stable bond, enzymatic defluorination of aromatic compounds can occur, often following an initial hydroxylation event.[9][10]
Caption: Predicted oxidative metabolic pathway of this compound.
Experimental Protocols
The following protocols provide a starting point for the in vitro investigation of the predicted metabolic pathways.
Protocol 1: In Vitro Nitroreduction Assay
This protocol is designed to assess the susceptibility of this compound to enzymatic reduction by a commercially available nitroreductase.
Materials:
-
This compound
-
Bacterial nitroreductase (e.g., from Bacillus tequilensis or Salmonella typhimurium)[2][3]
-
NADPH or NADH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
96-well microplate
-
Incubator
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of NADPH or NADH in potassium phosphate buffer.
-
Reconstitute the nitroreductase in potassium phosphate buffer to the manufacturer's recommended concentration.
-
-
Set up the Reaction Mixture:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare a control reaction without the enzyme.
-
| Component | Volume (µL) | Final Concentration |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | 88 | 100 mM |
| This compound (10 mM) | 1 | 100 µM |
| NADPH/NADH (10 mM) | 1 | 100 µM |
| Nitroreductase | 10 | Varies |
| Total Volume | 100 |
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes. Time points can be taken (e.g., 0, 15, 30, 60 minutes) to determine the reaction rate.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the depletion of the parent compound and the formation of the putative amino metabolite.
-
Hypothetical Data Presentation:
Table 1: Hypothetical Kinetic Parameters for Nitroreductase Activity
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| This compound | 75 | 150 |
| 4-Nitrotoluene (Control) | 50 | 200 |
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the oxidative metabolism of this compound using human liver microsomes, which contain a high concentration of CYP enzymes.[11][12][13]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
DMSO
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 1 mM.
-
-
Experimental Workflow:
References
- 1. Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CYP3A4 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols for High-Throughput Screening Assays Using 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 4-Fluoro-3-(4-nitrophenyl)toluene in high-throughput screening (HTS) assays. Based on its chemical structure, this compound is proposed as a novel chromogenic or fluorogenic substrate for screening enzyme inhibitors.
Application Notes
Introduction to this compound
This compound is a synthetic organic compound with potential applications in drug discovery and chemical biology.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of molecules to biological targets.[3][4][5] The 4-nitrophenyl group is a well-known chromogenic leaving group upon enzymatic cleavage, making it suitable for spectrophotometric assays.[6]
Principle of the Assay
The proposed high-throughput screening assay utilizes this compound as a substrate for hydrolytic enzymes, such as esterases, proteases, or other suitable hydrolases. The enzymatic hydrolysis of the substrate releases 4-nitrophenol, a chromogenic product that can be quantified by measuring the absorbance at approximately 405 nm. In a screening campaign for enzyme inhibitors, a decrease in the rate of 4-nitrophenol production indicates potential inhibitory activity of a test compound.
This assay is amenable to a high-throughput format in 96-well or 384-well plates and can be automated using liquid handling systems.[7][8]
Potential Applications
-
Primary High-Throughput Screening: Screening large compound libraries to identify potential inhibitors of a target hydrolytic enzyme.
-
Secondary Screening and Hit-to-Lead Optimization: Characterizing the potency and mechanism of action of initial hits.
-
Enzyme-Targeted Drug Discovery: Facilitating the discovery of novel therapeutics for diseases where specific hydrolytic enzymes are implicated.
Physicochemical Properties
| Property | Value |
| CAS Number | 1373232-66-6 |
| Molecular Formula | C13H10FNO2 |
| Molecular Weight | 231.22 g/mol |
| Appearance | Assumed to be a solid |
| Storage Temperature | -20°C |
Data sourced from United States Biological.[1]
Diagrams
Caption: Enzymatic hydrolysis of this compound.
Caption: High-throughput screening workflow for inhibitor discovery.
Caption: Logical workflow for hit validation and triage.
Experimental Protocols
Materials and Reagents
-
Compound: this compound (store at -20°C)[1]
-
Enzyme: Purified hydrolytic enzyme of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20 (optimize for specific enzyme)
-
Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, clear, flat-bottom plates
-
Positive Control: A known inhibitor of the target enzyme
-
Negative Control: DMSO
-
Plate Reader: Spectrophotometer capable of reading absorbance at 405 nm
Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in separate source plates.
High-Throughput Screening Protocol
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) from the source plates into the 384-well assay plates.
-
Enzyme Addition: Add 10 µL of the enzyme working solution to all wells.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
Reaction Initiation: Add 10 µL of a working solution of this compound in assay buffer to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Reaction Incubation: Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells is within the linear range.
-
Absorbance Reading: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Normalization: The activity of each test compound is normalized to the controls on the same plate.
-
Calculation of Percent Inhibition:
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_neg_control: Average absorbance of the negative control wells (DMSO).
-
Abs_blank: Average absorbance of wells with no enzyme.
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
Quantitative Data Summary (Hypothetical)
Table 1: Example HTS Results for a 10,000 Compound Screen
| Parameter | Value |
| Number of Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Number of Primary Hits (>50% Inhibition) | 125 |
| Hit Rate | 1.25% |
| Z'-factor | 0.78 |
Table 2: Dose-Response Data for a Validated Hit
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.1 |
| 10 | 88.7 ± 3.4 |
| 3 | 70.3 ± 4.5 |
| 1 | 49.5 ± 5.2 |
| 0.3 | 25.1 ± 4.8 |
| 0.1 | 8.9 ± 3.1 |
| IC₅₀ (µM) | 1.02 |
References
- 1. usbio.net [usbio.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. High Throughput Screening Center | Research | WashU [research.washu.edu]
Application Notes and Protocols for the Use of 4-Fluoro-3-(4-nitrophenyl)toluene in the Development of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for the utilization of 4-Fluoro-3-(4-nitrophenyl)toluene as a key starting material in the synthesis of potent kinase inhibitors. This document outlines a representative synthetic route to a 4-anilinoquinazoline-based inhibitor targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Detailed experimental protocols for the synthesis, purification, and biological evaluation of the target compounds are provided. Furthermore, quantitative data on the inhibitory activities of analogous compounds are presented in tabular format to guide structure-activity relationship (SAR) studies. Visualizations of the synthetic workflow and relevant signaling pathways are included to facilitate a deeper understanding of the scientific context.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are privileged structures in the design of such inhibitors, forming the core of many FDA-approved drugs.[1][2][3] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.
The starting material, this compound, possesses key structural motifs that make it an attractive precursor for the synthesis of kinase inhibitors. The biphenyl scaffold can provide a rigid core for interaction with the kinase active site.[4] The nitro group can be readily reduced to an aniline, which is a critical functional group for building the anilinoquinazoline core.[5][6][7] The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability.
This document details a hypothetical, yet chemically plausible, synthetic pathway to convert this compound into a potent EGFR/VEGFR-2 inhibitor.
Proposed Synthetic Pathway
The overall synthetic strategy involves a two-step process:
-
Reduction of the nitro group: The nitro group of this compound is reduced to the corresponding aniline, 5-fluoro-4-methyl-[1,1'-biphenyl]-4'-amine, which serves as a key intermediate.
-
Construction of the anilinoquinazoline core: The resulting aniline is then coupled with a suitable 4-chloroquinazoline precursor to yield the final 4-anilinoquinazoline-based kinase inhibitor.
Caption: Proposed synthetic workflow for the kinase inhibitor.
Experimental Protocols
3.1. Step 1: Synthesis of 5-Fluoro-4-methyl-[1,1'-biphenyl]-4'-amine (Intermediate)
This protocol describes the reduction of the aromatic nitro group to an aniline.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add Tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated HCl and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-Fluoro-4-methyl-[1,1'-biphenyl]-4'-amine.
-
3.2. Step 2: Synthesis of the Target 4-Anilinoquinazoline Kinase Inhibitor
This protocol details the nucleophilic aromatic substitution reaction to form the final product.
-
Materials:
-
5-Fluoro-4-methyl-[1,1'-biphenyl]-4'-amine (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
-
Procedure:
-
In a round-bottom flask, combine 5-Fluoro-4-methyl-[1,1'-biphenyl]-4'-amine and 4-Chloro-6,7-dimethoxyquinazoline in isopropanol.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the product should form. Collect the solid by filtration.
-
Wash the collected solid with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to yield the pure target kinase inhibitor.
-
Data Presentation: Inhibitory Activity of Analogous Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, which are the likely targets for the synthesized compound. This data is provided to serve as a benchmark for the evaluation of newly synthesized inhibitors.
Table 1: EGFR Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Modification on Aniline Ring | IC₅₀ (nM) vs. EGFR | Reference |
| Gefitinib | 3-Chloro-4-fluoro | 2.3 - 33 | [1][2] |
| Erlotinib | 3-Ethynyl | 2 | [8] |
| Compound 19h | 3-Ethynyl with nitroimidazole side chain | 0.47 | [8] |
| Compound 7i | 4-Fluoro with arylureido side chain | 11.66 | [1][2] |
| Compound 15a | 3-Chloro-4-fluoro with acylamino side chain | 130 | [9] |
| Compound 1f | 3-Chloro-4-fluoro with macrocyclic polyamine | 2.1 | [10] |
Table 2: VEGFR-2 Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Modification on Aniline Ring | IC₅₀ (nM) vs. VEGFR-2 | Reference |
| Vandetanib | 4-Bromo-2-fluoro | 40 | [9][11] |
| Compound 10a | 4-Fluoro with nitrotriazole side chain | 2.8 | [11] |
| Compound 10g | 4-Bromo-2-fluoro with nitrotriazole side chain | 1.9 | [11] |
| Compound 15a | 3-Chloro-4-fluoro with acylamino side chain | 560 | [9] |
| Compound 11d | 3-Chloro-4-fluoro with other modifications | 5490 | [12] |
| SQ2 | 4-Amino-6,7-dimethoxy with dicarboxamide | 14 | [13] |
Kinase Inhibition Assay Protocol
A generic protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR, VEGFR-2) is provided below. An ADP-Glo™ Kinase Assay is a common method.
-
Materials:
-
Synthesized inhibitor compounds
-
DMSO
-
Target kinase (e.g., recombinant human EGFR or VEGFR-2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO only).
-
Add a solution containing the target kinase and its substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Diagrams
6.1. EGFR Signaling Pathway
Activation of EGFR by ligands such as EGF leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and growth.[14][15][16][17][18]
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents - ProQuest [proquest.com]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-(4-nitrophenyl)toluene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 3-bromo-4-fluorotoluene) with an arylboronic acid (such as 4-nitrophenylboronic acid) in the presence of a base.[1][2]
Q2: What are the typical starting materials for the Suzuki-Miyaura coupling to produce this compound?
A2: The typical starting materials are 3-bromo-4-fluorotoluene and 4-nitrophenylboronic acid. Variations may include using other aryl halides like 3-iodo-4-fluorotoluene, which can be more reactive.[1]
Q3: Why is my yield of this compound consistently low?
A3: Low yields in this synthesis can stem from several factors, including inefficient catalyst activity, suboptimal reaction conditions (temperature, reaction time), improper choice of base or solvent, and the presence of impurities in the starting materials. A systematic troubleshooting approach is necessary to identify and address the root cause.
Q4: What are the common side reactions in this synthesis?
A4: Common side reactions in the Suzuki-Miyaura coupling for this compound include homocoupling of the 4-nitrophenylboronic acid to form 4,4'-dinitrobiphenyl, and dehalogenation of the 3-bromo-4-fluorotoluene. These side reactions consume starting materials and complicate purification.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.[3] Recrystallization from a suitable solvent can also be an effective method for obtaining a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. 2. Consider using a pre-catalyst that is more air and moisture stable. 3. Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Pre-catalysts often offer better stability. |
| Suboptimal Base | 1. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Ensure the base is finely powdered and anhydrous (if required by the solvent system). | The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[4] |
| Inappropriate Solvent | 1. Test different solvent systems, such as 1,4-dioxane, toluene, or a mixture of an organic solvent with water. 2. Ensure the solvent is degassed to remove oxygen. | The solvent influences the solubility of the reactants and the stability of the catalytic species. Oxygen can lead to catalyst deactivation and side reactions.[5] |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature in increments of 10 °C. | The oxidative addition of the aryl bromide to the palladium center can be slow at lower temperatures, especially with electron-rich or sterically hindered substrates.[6] |
| Poor Quality Starting Materials | 1. Verify the purity of 3-bromo-4-fluorotoluene and 4-nitrophenylboronic acid by NMR or other analytical techniques. 2. Purify starting materials if necessary. | Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step | Rationale |
| 4,4'-Dinitrobiphenyl (Homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst. | 1. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon). 2. Consider using a Pd(0) catalyst source directly. | Oxygen can promote the oxidative homocoupling of the boronic acid. Pd(II) species can also facilitate this side reaction.[7] |
| 4-Fluorotoluene (Dehalogenation) | 1. Presence of protic impurities (e.g., water, alcohols) when not part of the intended solvent system. 2. Certain phosphine ligands can promote this pathway. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. | Protic sources can lead to the protonolysis of the organopalladium intermediate, resulting in the dehalogenated product. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
3-bromo-4-fluorotoluene
-
4-nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
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Degassed water (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-4-fluorotoluene (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent. If using a biphasic system, add the degassed organic solvent followed by degassed water.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.[3]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to those in the synthesis of this compound. This data is intended to guide optimization efforts.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 | [8] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 8 | >95 | [9] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 85-95 | [10] |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 90-98 | [11] |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High | [12] |
| Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 88-99 | [11] |
| Pd(OAc)₂ | K₃PO₄ | tert-Amyl alcohol | 100 | 6 | High | [11] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | High | [5] |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-3-(4-nitrophenyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-Fluoro-3-(4-nitrophenyl)toluene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Purity After Initial Work-up | - Incomplete removal of inorganic salts from the reaction mixture.- Presence of unreacted starting materials (e.g., 4-nitrophenylboronic acid).- Formation of homo-coupled byproducts. | - Aqueous Work-up Optimization: Ensure thorough washing of the organic layer with water and brine to remove inorganic salts. A basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) can effectively remove unreacted 4-nitrophenylboronic acid by converting it to its water-soluble boronate salt.- Byproduct Identification: Use TLC or LC-MS to identify the nature of the impurities. This will guide the selection of the most appropriate purification strategy. |
| Difficulty in Separating the Product from a Major Impurity by Column Chromatography | - The product and a key impurity (e.g., a homo-coupled byproduct) have very similar polarities. | - Solvent System Screening: Perform a thorough screening of different solvent systems for column chromatography using Thin Layer Chromatography (TLC). Test various combinations of non-polar and polar solvents (see Table 1 for suggestions).- Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a low polarity eluent and gradually increase the polarity to improve separation.- Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina. |
| Product Fails to Crystallize or Oils Out During Recrystallization | - Presence of impurities inhibiting crystal lattice formation.- The chosen solvent system is not optimal.- The product may have a low melting point or exist as an oil at room temperature. | - Purity Check: Ensure the material is of high purity before attempting recrystallization. A preliminary purification by flash chromatography may be necessary.- Solvent System Selection: Systematically screen for an appropriate recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. See Table 2 for common solvent systems.- Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.- Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Presence of Color (Gray/Black) in the Purified Product | - Residual palladium catalyst from the Suzuki-Miyaura coupling reaction. | - Filtration: After the reaction work-up, filter the crude product solution through a pad of Celite® to remove heterogeneous palladium catalysts.[1]- Adsorbent Treatment: Treat the solution of the crude product with activated carbon, which can adsorb residual palladium.- Palladium Scavengers: For challenging cases, especially in pharmaceutical applications where very low palladium levels are required, consider using specialized palladium scavengers. These are typically functionalized silica or polymers that selectively bind to the metal, allowing for its removal by filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound via a Suzuki-Miyaura coupling?
A1: The most common impurities include:
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Unreacted Starting Materials: 4-nitrophenylboronic acid and the halogenated fluorotoluene derivative (e.g., 4-bromo-2-fluorotoluene).
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Homo-coupled Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material. The most common are 4,4'-dinitrobiphenyl (from the boronic acid) and a difluoro-dimethyl-biphenyl (from the aryl halide).
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Protodeborylated Byproduct: Nitrobenzene, formed by the cleavage of the C-B bond of 4-nitrophenylboronic acid.
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Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction.
Q2: How can I effectively remove unreacted 4-nitrophenylboronic acid from my crude product?
A2: Unreacted 4-nitrophenylboronic acid is acidic and can be readily removed by performing a basic aqueous wash during the work-up. By washing the organic solution of your crude product with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.
Q3: My product and a key byproduct have very similar Rf values on TLC. What are my options for purification?
A3: When dealing with compounds of similar polarity, several strategies can be employed:
-
Meticulous Column Chromatography: Use a longer column and a very shallow solvent gradient to maximize separation.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective technique to obtain high-purity material, as impurities are often excluded from the crystal lattice. Careful selection of the recrystallization solvent is crucial.
-
Preparative HPLC: For difficult separations, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Q4: Why is it critical to remove the palladium catalyst, and what is the most effective way to do so?
A4: For applications in drug development and materials science, removing trace amounts of palladium is essential due to its potential toxicity and to meet regulatory requirements. The most common and effective methods include:
-
Filtration through Celite®: This is a simple and effective method for removing heterogeneous palladium catalysts.[1]
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Treatment with Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can help adsorb residual palladium.
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Use of Palladium Scavengers: For very low residual palladium levels (in the ppm range), specialized scavengers are highly effective. These materials have a high affinity for palladium and can be easily removed by filtration.[2]
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound on Silica Gel
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for separating the product from less polar byproducts. |
| Cyclohexane / Dichloromethane (1:1 to 1:4) | Low to Medium | Can offer different selectivity compared to ethyl acetate systems. |
| Toluene / Acetone (95:5 to 80:20) | Medium | Useful for compounds that are less soluble in aliphatic hydrocarbons. |
Note: The optimal solvent system should be determined by TLC analysis for each specific reaction mixture.
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent / Solvent System | Comments |
| Ethanol | A common choice for recrystallizing aromatic nitro compounds. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Toluene / Heptane | A solvent/anti-solvent system. Dissolve the compound in a minimum of hot toluene and add heptane until turbidity is observed, then cool slowly. |
| Ethyl Acetate / Hexane | Another common solvent/anti-solvent system. |
Note: The ideal recrystallization solvent should be determined experimentally on a small scale.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Transfer the diluted mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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Water (2 x volume of the organic layer).
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1M aqueous NaOH or K₂CO₃ solution (2 x volume of the organic layer) to remove unreacted boronic acid.
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Brine (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in the chosen non-polar solvent.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the selected solvent system, starting with a low polarity and gradually increasing the polarity if a gradient is used.
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: General Procedure for Recrystallization
-
Place the crude or partially purified solid product in a flask.
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Add a minimal amount of the chosen recrystallization solvent.
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Heat the mixture with stirring until the solid completely dissolves.
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If a solvent/anti-solvent system is used, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene. The guidance provided herein focuses on identifying and mitigating common side reactions encountered during the Suzuki-Miyaura cross-coupling reaction, the most probable synthetic route for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound. The primary method of synthesis is assumed to be the Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorotoluene with 4-nitrophenylboronic acid.
Issue 1: Low Yield of the Desired Product with Significant Formation of Toluene
Symptom: GC-MS or NMR analysis of the crude reaction mixture shows a low yield of this compound and a significant peak corresponding to toluene.
Probable Cause: Hydrodehalogenation of the starting material, 4-bromo-2-fluorotoluene. This is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Catalyst/Ligand System | High catalyst loading or use of a ligand prone to β-hydride elimination. | 1. Decrease the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%). 2. Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote reductive elimination over side reactions. | Bulky ligands can sterically hinder the approach of hydride sources and accelerate the desired cross-coupling pathway. |
| Base | Use of a strong, sterically hindered base like NaOt-Bu. | 1. Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered for better solubility and reactivity. | Stronger bases can sometimes promote the formation of palladium hydride species, which are responsible for hydrodehalogenation. |
| Solvent and Reagents | Presence of water or other protic impurities. | 1. Use anhydrous and degassed solvents. 2. Ensure all reagents are thoroughly dried before use. | Water can be a source of protons for the hydrodehalogenation side reaction.[1][2] |
Issue 2: Formation of Nitrobenzene as a Major Byproduct
Symptom: The crude reaction mixture contains a significant amount of nitrobenzene, identified by GC-MS or NMR.
Probable Cause: Protodeboronation of 4-nitrophenylboronic acid. This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[3]
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Reaction Temperature | High reaction temperatures (e.g., >100 °C). | 1. Lower the reaction temperature. 2. Use a more active catalyst system that allows for lower reaction temperatures. | Protodeboronation is often accelerated at higher temperatures.[4] |
| Base | Use of strong aqueous bases. | 1. Switch to a milder base like KF or CsF. 2. Use a biphasic solvent system with an organic base to control the pH. | The pH of the reaction medium is a critical factor in protodeboronation.[2] |
| Boronic Acid Stability | Degradation of the boronic acid before or during the reaction. | 1. Use a more stable boronic acid derivative, such as a pinacol ester (4-nitrophenylboronic acid pinacol ester). 2. Add the boronic acid to the reaction mixture in portions. | Boronic esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5] |
Issue 3: Presence of 4,4'-Dinitrobiphenyl in the Product Mixture
Symptom: GC-MS or LC-MS analysis reveals the presence of 4,4'-dinitrobiphenyl, a homocoupling product.
Probable Cause: Homocoupling of 4-nitrophenylboronic acid. This side reaction is often promoted by the presence of oxygen or by conditions that favor the reaction of the boronic acid with itself.
Troubleshooting Steps:
| Parameter | Observation/Problem | Recommended Action | Rationale |
| Reaction Atmosphere | Inadequate degassing of the reaction mixture. | 1. Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. 2. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can promote the homocoupling of boronic acids.[3] |
| Catalyst | Use of a Pd(II) precatalyst without an efficient in-situ reduction. | 1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). 2. Employ a pre-catalyst system known for efficient generation of the active Pd(0) species, such as a Buchwald palladacycle. | Pd(II) species can directly mediate the homocoupling of boronic acids.[2] |
| Reaction Conditions | Slow cross-coupling reaction allowing for competing homocoupling. | 1. Increase the reaction temperature moderately if protodeboronation is not an issue. 2. Use a more active ligand to accelerate the desired cross-coupling. | Faster desired reaction kinetics can outcompete the slower homocoupling pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the likely isomeric impurity in the synthesis of this compound?
A1: The most probable isomeric impurity is 2-Fluoro-5-(4-nitrophenyl)toluene. This can arise if the starting material, 4-bromo-2-fluorotoluene, contains its isomer, 2-bromo-4-fluorotoluene. Careful purification of the starting aryl bromide is crucial to minimize the formation of this isomer.
Q2: How can I purify the final product, this compound, from the reaction byproducts?
A2: A combination of chromatographic techniques is typically effective.
-
Flash Column Chromatography: This is the primary method for separating the desired product from the starting materials, catalyst residues, and byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) on silica gel is a good starting point.
-
Preparative HPLC: For separating the desired product from close-eluting isomers, reversed-phase preparative HPLC can be employed. The use of a C18 column with a methanol/water or acetonitrile/water mobile phase is common for separating substituted biaryls.[6]
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for monitoring the consumption of starting materials and the formation of the product and volatile byproducts. The mass spectrometer allows for the identification of the different components in the reaction mixture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for analyzing less volatile compounds and for confirming the mass of the desired product and larger byproducts.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is essential for the structural confirmation of the final product and for identifying and quantifying impurities in the purified sample. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
The following is a generalized experimental protocol based on typical conditions for Suzuki-Miyaura couplings of similar substrates. Optimization may be required for specific laboratory conditions.
Materials:
-
4-bromo-2-fluorotoluene (1.0 equiv)
-
4-nitrophenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₃PO₄ (2.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluorotoluene, 4-nitrophenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
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Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.
Logical Relationship of Side Reactions
Caption: Factors influencing common side reactions in the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(4-nitrophenyl)toluene Derivatization
Disclaimer: The following troubleshooting guides, FAQs, and protocols are designed to provide general guidance for the derivatization of 4-Fluoro-3-(4-nitrophenyl)toluene. Due to the limited availability of specific literature on this exact compound, the information provided is based on established chemical principles and data from analogous molecules. Researchers should treat these as starting points and optimize conditions for their specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, categorized by reaction type.
Nitro Group Reduction
The conversion of the nitro group to an amine is a common first step for further derivatization.
Q1: My nitro group reduction is incomplete or shows low yield. What are the common causes?
A1: Incomplete reduction can be due to several factors:
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Catalyst Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old, poisoned, or not present in a sufficient amount.
-
Insufficient Reducing Agent: For chemical reductions (e.g., with SnCl₂, Fe, Zn), ensure you are using the correct stoichiometry, as the reaction consumes the reducing agent.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient time, or the temperature may be too low.
Troubleshooting Workflow: Incomplete Nitro Group Reduction
Caption: Troubleshooting logic for incomplete nitro group reduction.
Q2: I am observing dehalogenation (loss of the fluorine atom) during the nitro group reduction. How can I prevent this?
A2: Dehalogenation is a common side reaction during catalytic hydrogenation of aryl halides, especially with Pd/C.[1] To minimize this:
-
Use a different catalyst: Raney Nickel is often less prone to causing dehalogenation compared to Pd/C.[1]
-
Avoid catalytic hydrogenation: Opt for chemical reduction methods. Using metals like iron (Fe) or zinc (Zn) in acidic media (like acetic acid or ammonium chloride) is a classic and effective way to reduce nitro groups while preserving halogens.[1] Tin(II) chloride (SnCl₂) is another mild option.[1]
-
Use transfer hydrogenation: Catalytic transfer hydrogenation with a hydrogen donor like hydrazine hydrate in the presence of Pd/C can sometimes offer better selectivity. Performing the reaction at room temperature can also reduce dehalogenation.[2]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction would typically involve the coupling of the aryl fluoride with a boronic acid or ester.
Q1: My Suzuki-Miyaura coupling with this compound is not working. What should I check first?
A1: For a failing Suzuki coupling, consider the following:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient aryl fluorides, bulky, electron-rich ligands like SPhos or XPhos are often necessary to promote the difficult oxidative addition step.[3]
-
Base: The base is critical for activating the boronic acid. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate.[4]
-
Solvent: Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst.[4] Common solvent systems include toluene, dioxane, or THF, often with some water.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-quality boronic acid. Homocoupling of the boronic acid is a sign of potential issues.[3]
Q2: I am observing significant amounts of boronic acid homocoupling. What causes this and how can I minimize it?
A2: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4] It can also be more prevalent with electron-deficient arylboronic acids.[3] To minimize this:
-
Thoroughly Degas: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Use fresh boronic acid and a high-quality palladium catalyst.
-
Optimize Ligand: The right ligand can promote the desired cross-coupling over homocoupling.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction would involve coupling the aryl fluoride with a primary or secondary amine.
Q1: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A1: Low yields in Buchwald-Hartwig amination are common when conditions are not optimal. Focus on:
-
Ligand Selection: This is often the most critical parameter. For challenging substrates like aryl fluorides, specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to facilitate both the oxidative addition and reductive elimination steps.[5]
-
Base Choice: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be effective, depending on the amine and substrate.[6]
-
Palladium Pre-catalyst: Using a pre-formed palladium-ligand complex (a pre-catalyst) can lead to more consistent results than generating the active catalyst in situ.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[6]
Q2: How do I choose the right base for my Buchwald-Hartwig reaction?
A2: The choice of base depends on the pKa of the amine being coupled and the sensitivity of your substrate to strong bases.
-
For less acidic amines (alkylamines): Strong bases like NaOtBu or LHMDS are typically required.
-
For more acidic amines (anilines, amides): Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient and can help to avoid side reactions.
Quantitative Data from Model Reactions
The following tables summarize typical reaction conditions for derivatization reactions on compounds analogous to this compound. These should be used as a starting point for optimization.
Table 1: Conditions for Nitro Group Reduction of Halogenated Nitroarenes
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloronitrobenzene | Fe/NH₄Cl | Ethanol/H₂O | Reflux | 2 | >95 | [1] |
| 4-Bromonitrobenzene | SnCl₂·2H₂O | Ethanol | Reflux | 3 | >90 | [1] |
| 4-Chloronitrobenzene | H₂ (1 atm), Raney Ni | Ethanol | 25 | 4 | >95 | [1] |
| 4-Iodonitrobenzene | H₂NNH₂·H₂O, Pd/C (5 mol%) | Methanol | 25 | 0.5 | 94 | [2] |
Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles | - | K₂CO₃ | H₂O/Ethanol | 70 | ~90 | [7] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 98 | [4] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 95 | [8] |
Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 99 | [5] |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 92 | [6] |
| Aryl Fluorosulfonate | Diphenylamine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 85 | [9] |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to form 4-Fluoro-3-(4-aminophenyl)toluene
This protocol uses iron powder in an acidic medium to selectively reduce the nitro group while preserving the fluoro-substituent.
Materials:
-
This compound
-
Iron powder (<10 micron)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point for the C-C bond formation at the fluorine position.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. benchchem.com [benchchem.com]
- 9. Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Semantic Scholar [semanticscholar.org]
"troubleshooting guide for 4-Fluoro-3-(4-nitrophenyl)toluene experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(4-nitrophenyl)toluene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Issues
Q1: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling, but I am getting a low yield or no product. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling for this target molecule can stem from several factors. The key components of this reaction are the palladium catalyst, a base, a suitable solvent, and the starting materials (an aryl halide and an arylboronic acid). Here are the primary areas to troubleshoot:
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Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Improper degassing of solvents and reagents is a common reason for catalyst deactivation.
-
Base Selection: The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's strength and solubility can significantly impact the reaction rate. For substrates with electron-withdrawing groups, a stronger base might be necessary.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is typically used. The ratio of organic solvent to water can affect the solubility of the reactants and, consequently, the reaction efficiency.
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Starting Material Quality: Ensure the purity of your aryl halide and 4-nitrophenylboronic acid. Impurities can poison the catalyst. Additionally, boronic acids can degrade over time, leading to lower yields.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst and solvent system used.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they, and how can I minimize them?
A2: Common side products in Suzuki-Miyaura couplings include homocoupling products (biphenyls of either starting material), dehalogenation of the aryl halide, and protodeboronation of the boronic acid.
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Homocoupling: This occurs when two molecules of the same starting material couple with each other. It can be promoted by the presence of oxygen, which can alter the oxidation state of the palladium catalyst. Thoroughly degassing your reaction mixture is the best way to minimize this.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities in the reaction.
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Protodeboronation: The boronic acid can react with water or other protic species to be converted back to the corresponding arene. Using anhydrous solvents (when appropriate for the chosen base) or minimizing reaction time can help reduce this side reaction. Thiopheneboronic acids are particularly prone to protodeboronation.[1]
Purification Challenges
Q3: How can I effectively purify the crude this compound?
A3: Purification of biaryl compounds from Suzuki coupling reactions typically involves chromatography and/or recrystallization.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is often a suitable solvent system. The high polarity of the nitro group may require a more polar solvent mixture for elution.
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Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. A mixed solvent system, such as hexanes and methanol, can be used.[2] The crude solid should be dissolved in a minimal amount of the hot solvent in which it is more soluble, and then the other solvent (in which it is less soluble) is added until turbidity is observed. Cooling the solution should induce crystallization of the purified product.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-fluoro-3-bromotoluene with 4-nitrophenylboronic acid.
Materials:
-
4-Fluoro-3-bromotoluene
-
4-Nitrophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, K₃PO₄)
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Solvent (e.g., Dioxane/Water, Toluene/Water)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-fluoro-3-bromotoluene (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., dioxane and a 2M aqueous solution of the base in a 3:1 ratio).
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Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
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Add the palladium catalyst (0.01-0.05 equiv.) to the flask under a positive flow of the inert gas.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the potential impact of different reaction parameters on the yield of a typical Suzuki-Miyaura coupling. This data is illustrative and based on general trends observed in the literature for similar reactions.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Potential Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 60-75 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75-90 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | >90[3] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
"degradation pathways of 4-Fluoro-3-(4-nitrophenyl)toluene under experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Fluoro-3-(4-nitrophenyl)toluene under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of similar fluorinated and nitrated aromatic compounds, the initial microbial attack on this compound is expected to proceed via one of two primary routes:
-
Dioxygenase-mediated attack on the aromatic ring: Bacteria possessing dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of substituted catechols. For instance, fluorophenol and fluorobenzoate are known to be catabolized to fluorocatechols.[1]
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Oxidation of the methyl group: The methyl group can be oxidized to a carboxylic acid, a common pathway in the degradation of nitrotoluenes.[2]
-
Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino or amino group, which is another established pathway for nitroaromatic compounds.[2]
Q2: What are the expected intermediate and final products of photocatalytic degradation?
A2: The photocatalytic degradation of nitrophenols typically involves hydroxyl radicals attacking the aromatic ring.[3] By analogy, for this compound, this would likely lead to the formation of hydroxylated intermediates. Subsequent reactions could involve the opening of the aromatic ring, leading to aliphatic compounds, and ultimately, complete mineralization to CO₂, H₂O, fluoride ions, and nitrate or ammonium ions.[3][4] It is important to note that intermediate degradation products can sometimes exhibit higher toxicity than the parent compound.[5]
Q3: Can the fluorine atom be removed during degradation?
A3: Yes, metabolic defluorination can occur.[6] In microbial degradation, the position of the fluorine atom is critical. Depending on its location on the aromatic ring relative to the initial enzymatic attack, an unstable intermediate may be formed, leading to the elimination of a fluoride ion.[1] Cytochrome P450 enzymes are known to catalyze such metabolic defluorination reactions in fluorinated aromatic compounds.[6]
Q4: What analytical techniques are recommended for monitoring the degradation of this compound and its byproducts?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar degradation intermediates.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile intermediates and final products after appropriate sample preparation, such as derivatization.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products, which is crucial for elucidating the degradation pathway.[7][10]
-
UV-Visible Spectroscopy: Can be used to monitor the overall disappearance of the parent compound and the appearance of certain chromophoric intermediates.[7]
Troubleshooting Guides
Issue 1: Slow or no degradation observed in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Select microbial strains known for their ability to degrade halogenated or nitroaromatic compounds, such as species of Pseudomonas or Rhodococcus.[10][11] Consider using a mixed microbial consortium from a contaminated site. |
| Toxicity of the compound | Start with a low concentration of this compound and gradually increase it as the culture adapts. High concentrations of some nitroaromatic compounds can be inhibitory to microbial growth.[12] |
| Sub-optimal culture conditions | Optimize pH, temperature, aeration, and nutrient composition of the growth medium. Co-metabolism, the addition of a primary carbon source, can sometimes enhance the degradation of recalcitrant compounds. |
| Formation of inhibitory dead-end products | Analyze for the accumulation of potential dead-end metabolites. The position of the fluorine atom can sometimes lead to the formation of fluorinated products that resist further degradation.[1] |
Issue 2: Incomplete mineralization during photocatalysis.
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst concentration or activity | Optimize the concentration of the photocatalyst (e.g., TiO₂). Ensure the catalyst is well-dispersed in the solution. Consider using doped photocatalysts to enhance activity under visible light.[4][5] |
| Inappropriate pH | The pH of the solution can significantly affect the surface charge of the photocatalyst and the speciation of the target compound, thereby influencing the degradation rate. Determine the optimal pH for your system.[13] |
| Presence of radical scavengers | Natural organic matter or other compounds in the sample matrix can act as scavengers for hydroxyl radicals, reducing the degradation efficiency. Pre-treatment of the sample may be necessary. |
| Formation of recalcitrant intermediates | Some intermediate products may be more resistant to photocatalytic degradation than the parent compound. Increase the irradiation time or consider a sequential treatment approach.[5] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare Basal Salt Medium: Prepare a sterile basal salt medium appropriate for the selected microbial strain(s).
-
Inoculum Preparation: Grow the selected microbial strain(s) in a suitable nutrient-rich medium to the late exponential phase. Harvest the cells by centrifugation and wash them with the sterile basal salt medium.
-
Experimental Setup: In sterile flasks, add the basal salt medium and the desired initial concentration of this compound (dissolved in a minimal amount of a suitable solvent if necessary, with a solvent control included).
-
Inoculation: Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Incubation: Incubate the flasks on a shaker at an appropriate temperature and agitation speed to ensure aerobic conditions.
-
Sampling and Analysis: At regular time intervals, withdraw samples aseptically. Analyze the samples for the concentration of the parent compound and the formation of degradation products using HPLC.
Protocol 2: Photocatalytic Degradation Assay
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Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in deionized water at the desired concentration.
-
Reaction Mixture: In a photoreactor, add the photocatalyst suspension and the desired initial concentration of this compound.
-
Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the compound.
-
Photoreaction: Irradiate the mixture with a suitable light source (e.g., UV lamp or simulated sunlight). Maintain constant stirring and temperature throughout the experiment.
-
Sampling and Analysis: At specific time points, collect aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the remaining concentration of the parent compound and any formed intermediates using HPLC or GC-MS.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Aerobic Conditions with Pseudomonas sp.
| Time (hours) | Concentration of Parent Compound (µM) | Concentration of Intermediate A (µM) | Concentration of Intermediate B (µM) |
| 0 | 100 | 0 | 0 |
| 12 | 75 | 15 | 5 |
| 24 | 40 | 35 | 12 |
| 48 | 10 | 20 | 25 |
| 72 | <1 | 5 | 30 |
Table 2: Hypothetical Photocatalytic Degradation of this compound with TiO₂
| Irradiation Time (minutes) | Concentration of Parent Compound (µM) | Total Organic Carbon (TOC) (mg/L) | Fluoride Ion Concentration (µM) |
| 0 | 100 | 25.0 | 0 |
| 30 | 60 | 20.5 | 18 |
| 60 | 25 | 15.2 | 45 |
| 120 | 5 | 8.1 | 75 |
| 180 | <1 | 2.5 | 92 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 6. annualreviews.org [annualreviews.org]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Mechanism by Which Fe3+ Promotes Toluene Degradation by Rhodococcus sp. TG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"preventing defluorination in reactions with 4-Fluoro-3-(4-nitrophenyl)toluene"
Welcome to the technical support center for 4-Fluoro-3-(4-nitrophenyl)toluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing unwanted defluorination.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Significant defluorination observed during Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Question: I am attempting a nucleophilic aromatic substitution on this compound and observing a significant amount of the defluorinated-substituted product. How can I minimize this side reaction?
-
Answer: Unwanted defluorination during SNAr reactions on this substrate is a common issue. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, making the fluorine an excellent leaving group. However, under certain conditions, this high reactivity can lead to side reactions. Here are some troubleshooting steps:
-
Control Reaction Temperature: High temperatures can promote side reactions. It is recommended to start with lower temperatures and gradually increase if the reaction is too slow.
-
Choice of Base: The strength and type of base can influence the reaction outcome. A milder base is often preferable to prevent decomposition and side reactions.
-
Solvent Selection: The polarity of the solvent can affect the reaction rate and selectivity. Aprotic polar solvents like DMSO, DMF, or acetonitrile are commonly used for SNAr reactions.
-
Nucleophile Concentration: Using a minimal excess of the nucleophile can help reduce the likelihood of side reactions.
-
Issue 2: Poor yields and defluorination byproducts in Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving low yields of the desired product along with significant amounts of the defluorinated starting material. What can I do to improve this?
-
Answer: Defluorination is a known side reaction in palladium-catalyzed cross-couplings of fluoroarenes, often referred to as hydrodefluorination. This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the desired coupling partner. Here are key parameters to optimize:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions. For Suzuki-Miyaura couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BrettPhos have shown good results with challenging substrates.[1]
-
Base Selection: The base plays a crucial role in both activating the coupling partner (in Suzuki reactions) and in the overall catalytic cycle. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like alkoxides (e.g., NaOtBu) to minimize defluorination.[1]
-
Solvent and Temperature: Anhydrous solvents are crucial to minimize hydrodefluorination. The reaction temperature should be carefully controlled to be high enough for efficient coupling but low enough to suppress side reactions.
-
Reaction Time: Prolonged reaction times can sometimes lead to increased byproduct formation. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom in this compound so susceptible to substitution?
A1: The fluorine atom is at a position activated for nucleophilic aromatic substitution (SNAr). The nitro group (-NO₂) para to the fluorine atom is a strong electron-withdrawing group. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition of a nucleophile, thereby lowering the activation energy of the reaction.[2][3][4] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine actually enhances the electrophilicity of the carbon it is attached to, making it more susceptible to attack.[5]
Q2: Can the nitro group itself act as a leaving group?
A2: Yes, under certain conditions, the nitro group can be displaced in nucleophilic aromatic substitution reactions, especially when the aromatic ring is highly electron-deficient.[6] However, in the case of this compound, the fluorine atom is generally a much better leaving group in SNAr reactions.
Q3: What are the typical byproducts in a Suzuki-Miyaura reaction with this substrate besides the defluorinated compound?
A3: Besides the desired product and the defluorinated starting material, other common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid and protodeborylation of the boronic acid.[7] Careful control of reaction conditions, particularly the exclusion of oxygen and water, can help minimize these side reactions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution with 4-Fluoro-3-nitrotoluene (as an analogue).
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of Substituted Product (%) | Reference |
| Morpholine | K₃PO₄ | tert-Amyl Alcohol | 110 | 12 | 85 | [8] |
| Piperidine | K₂CO₃ | DMSO | 100 | 6 | 92 | General Protocol |
| Sodium Methoxide | NaH | THF | 65 | 4 | 88 | General Protocol |
| Imidazole | Cs₂CO₃ | DMF | 120 | 24 | 75 | [3] |
Table 2: Influence of Ligand and Base on Suzuki-Miyaura Coupling of Aryl Fluorides.
| Aryl Fluoride Substrate | Boronic Acid | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Defluorination (%) | Reference |
| 4-Fluoro-3-nitrotoluene | Phenylboronic acid | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 | <5 | Adapted from |
| 4-Fluoro-3-nitrotoluene | Phenylboronic acid | P(tBu)₃ | Cs₂CO₃ | Toluene | 110 | 91 | <3 | Adapted from[9] |
| 2-Fluoropyridine | Phenylboronic acid | XPhos | K₃PO₄ | Dioxane | 110 | 95 | Not Reported | [10] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 98 | Not Reported | [11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the desired nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Concerted Nucleophilic Aromatic Substitution Reactions | Semantic Scholar [semanticscholar.org]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Fluoro-3-nitrotoluene [webbook.nist.gov]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling are a common issue. Several factors could be contributing to this problem. A systematic evaluation of the reaction parameters is recommended. Key areas to investigate include:
-
Catalyst and Ligand Integrity: The palladium catalyst, particularly Pd(0) species, is sensitive to air. Ensure that the catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst. Ensure the base is of high purity and is sufficiently strong to promote transmetalation but not so strong as to cause significant side reactions.
-
Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids. To mitigate this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), ensuring anhydrous conditions, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Homocoupling of Starting Materials: The formation of symmetrical biaryls from the coupling of two molecules of the same starting material (homocoupling) can reduce the yield of the desired product. This can be influenced by the presence of oxygen and the choice of catalyst and ligands.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.
Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize their formation?
A2: The formation of homocoupled products, such as 4,4'-dinitrobiphenyl and 2,2'-difluoro-5,5'-dimethylbiphenyl, is a common side reaction. To minimize these impurities:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and purging the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider screening different catalyst systems.
-
Control Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1 to 1.5 equivalents) can sometimes favor the cross-coupling reaction over homocoupling of the aryl halide.
Q3: The Ullmann reaction for my synthesis is sluggish and gives a low yield. What can I do to improve the reaction?
A3: The classical Ullmann reaction often requires harsh conditions. Several factors can be optimized to improve its efficiency:
-
Copper Activation: The reactivity of the copper is crucial. "Activated" copper powder, which can be prepared by reducing a copper salt with zinc, is often more effective than standard copper powder.
-
Reaction Temperature: Ullmann reactions typically require high temperatures, often in excess of 200 °C. Ensure your reaction is reaching the necessary temperature. The use of high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene can facilitate this.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. If possible, using an aryl iodide will result in a faster reaction.
-
Ligand Assistance: Modern Ullmann-type reactions often employ soluble copper catalysts with ligands such as diamines or phenanthrolines, which can facilitate the reaction at lower temperatures.
Q4: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?
A4: The primary impurities will depend on the synthetic route chosen.
-
From Suzuki-Miyaura Coupling:
-
Unreacted starting materials (e.g., 4-fluoro-3-methylphenylboronic acid and 1-bromo-4-nitrobenzene).
-
Homocoupled products (e.g., 4,4'-dinitrobiphenyl and 2,2'-difluoro-5,5'-dimethylbiphenyl).
-
Protodeboronated starting material (e.g., 3-fluorotoluene).
-
-
From Ullmann Reaction:
-
Unreacted aryl halides.
-
Symmetrical biaryl byproducts from homocoupling.
-
Products of side reactions occurring at high temperatures.
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities on a larger scale.
-
Column Chromatography: For smaller scales or to separate impurities with similar polarities, silica gel column chromatography is a standard technique. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Frequently Asked Questions (FAQs)
Q5: What are the most common synthetic routes to prepare this compound?
A5: The most common and industrially relevant methods for synthesizing biaryl compounds like this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , and the copper-catalyzed Ullmann reaction .
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. For this synthesis, the reactants would likely be 4-fluoro-3-methylphenylboronic acid and a 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene).
-
Ullmann Reaction: This is a classical method for forming aryl-aryl bonds by coupling two aryl halides in the presence of copper at elevated temperatures. For an unsymmetrical product like this, a modified Ullmann approach or a coupling of an aryl halide with another organometallic reagent in the presence of copper might be employed.
Q6: Which analytical techniques are most suitable for identifying and quantifying impurities in the synthesis of this compound?
A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities. When coupled with a mass spectrometer (LC-MS), it provides molecular weight information, which is crucial for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for the structural elucidation of unknown impurities, especially when they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.
Q7: How can I develop a robust HPLC method for analyzing the purity of my this compound product?
A7: Developing a robust HPLC method involves a systematic approach:
-
Column Selection: A reversed-phase column, such as a C18 or C8, is a good starting point for the separation of non-polar to moderately polar aromatic compounds.
-
Mobile Phase Selection: A mixture of water (often with a buffer like ammonium formate or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.
-
Detection Wavelength: A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance should be used. A photodiode array (PDA) detector can be beneficial for identifying suitable detection wavelengths and assessing peak purity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Quantitative Data
The following table summarizes representative conditions and potential outcomes for the Suzuki-Miyaura synthesis of fluorinated biphenyl derivatives, which can be adapted for the synthesis of this compound. Actual yields will vary based on specific substrates and optimized conditions.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Potential Impurities |
| 1-Bromo-4-nitrobenzene | 4-Fluoro-3-methylphenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | 80-100 | 70-95 | Homocoupled products, Protodeboronated starting material |
| 1-Iodo-4-nitrobenzene | 4-Fluoro-3-methylphenylboronic acid | Pd(dppf)Cl₂ (1-3) | Cs₂CO₃ (2.5) | Dioxane/Water | 90-110 | 85-98 | Unreacted starting materials, Homocoupled products |
| 1-Chloro-4-nitrobenzene | 4-Fluoro-3-methylphenylboronic acid | Pd₂(dba)₃ / SPhos (1-3) | K₃PO₄ (3.0) | Toluene/Water | 100-120 | 60-90 | Dehalogenated starting material, Homocoupled products |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Ullmann reaction. These are general procedures and may require optimization for specific laboratory conditions and scales.
Representative Suzuki-Miyaura Coupling Protocol
Reagents:
-
4-Fluoro-3-methylphenylboronic acid (1.2 equiv.)
-
1-Bromo-4-nitrobenzene (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask, add 1-bromo-4-nitrobenzene, 4-fluoro-3-methylphenylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Ullmann Reaction Protocol
Reagents:
-
2-Fluoro-5-bromotoluene (1.0 equiv.)
-
1-Iodo-4-nitrobenzene (1.0 equiv.)
-
Activated copper powder (2.0-3.0 equiv.)
-
High-boiling polar solvent (e.g., DMF or NMP)
Procedure:
-
To a dry, high-temperature reaction flask equipped with a reflux condenser and a mechanical stirrer, add the aryl halides and the activated copper powder.
-
Add the solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) under an inert atmosphere.
-
Stir the mixture vigorously for several hours to days, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the copper residues and wash the solid with a suitable organic solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoro-3-(4-nitrophenyl)toluene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-Fluoro-3-(4-nitrophenyl)toluene. The information is based on established principles of solvent effects on nucleophilic aromatic substitution (SNAr) reactions, drawing analogies from related fluoro-aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in different solvents?
A1: The reactivity of this compound is primarily governed by the following features:
-
Electron-Deficient Aromatic Ring: The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This is a common feature in substrates for SNAr reactions.[1]
-
Fluorine as a Leaving Group: Fluorine is a highly electronegative atom, which makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack.
-
Steric Hindrance: The presence of the 4-nitrophenyl group ortho to the fluorine atom may introduce steric hindrance, which can affect the rate of reaction. The choice of solvent can sometimes help to mitigate these effects.
Q2: How does solvent polarity generally affect the rate of a nucleophilic aromatic substitution (SNAr) reaction on this compound?
A2: Generally, for SNAr reactions, an increase in solvent polarity leads to an increase in the reaction rate. This is because the reaction proceeds through a charged, non-aromatic intermediate (a Meisenheimer complex). Polar solvents stabilize this charged intermediate, lowering the activation energy and accelerating the reaction.[2] However, the specific type of polar solvent (protic vs. aprotic) is a critical factor.
Q3: Should I use a protic or an aprotic solvent for my reaction?
A3: Polar aprotic solvents are typically the best choice for SNAr reactions involving anionic nucleophiles.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. They also effectively stabilize the charged Meisenheimer intermediate.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate.[2]
Q4: I am observing a very slow reaction rate. What is a likely cause related to the solvent?
A4: A slow reaction rate is a common issue and can often be attributed to the solvent choice. Consider the following:
-
Use of a Nonpolar Solvent: Solvents like toluene, benzene, or hexane do not effectively stabilize the charged intermediate, leading to a high activation energy and a slow reaction.
-
Use of a Protic Solvent: If you are using a strong, anionic nucleophile, a protic solvent might be deactivating it through hydrogen bonding.
-
Insufficient Solubility: The starting material, this compound, may have limited solubility in some solvents, which would naturally lead to a slower reaction rate. Ensure your substrate is fully dissolved at the reaction temperature.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low Reaction Yield | 1. Poor Solubility: Reactants are not sufficiently dissolved. 2. Solvent-Induced Side Reactions: The solvent may be reacting with the starting materials or products. 3. Deactivation of Nucleophile: Use of a protic solvent with a strong nucleophile. | 1. Switch to a solvent with better solubilizing power for your substrate, such as DMSO or DMF. 2. Ensure the solvent is dry and inert under the reaction conditions. 3. Change to a polar aprotic solvent. |
| Formation of Byproducts | 1. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can lead to byproducts. 2. Competing Reaction Pathways: The solvent may favor an alternative reaction mechanism. | 1. Run the reaction at a lower temperature or choose a more stable solvent like DMSO. 2. A change in solvent polarity can sometimes suppress unwanted pathways. Experiment with solvents of varying dielectric constants. |
| Reaction Fails to Start | 1. Incorrect Solvent Type: Using a nonpolar or protic solvent when a polar aprotic solvent is required. 2. Low Temperature & Poor Solubility: The reactants may not be soluble at the initial temperature. | 1. Switch to a recommended polar aprotic solvent (see table below). 2. Gently warm the reaction mixture to ensure all components are in solution before proceeding. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data on the effect of different solvents on the reaction of this compound with a generic nucleophile (e.g., sodium methoxide) at a constant temperature. This data is based on general trends observed for similar SNAr reactions.[3][4]
| Solvent | Type | Dielectric Constant (approx.) [2] | Hypothetical Relative Rate | Notes |
| Toluene | Nonpolar | 2.4 | 1 | Very slow reaction due to poor stabilization of the intermediate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 50 | Moderate rate, good for initial trials. |
| Acetonitrile | Polar Aprotic | 37 | 500 | Good reaction rate, easy to remove post-reaction.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 1500 | Excellent solvent, but can decompose at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 2000 | Often provides the fastest rates due to high polarity and ability to solvate cations.[2] |
| Ethanol | Polar Protic | 24 | 10 | Slow rate due to hydrogen bonding and deactivation of the nucleophile. |
| Water | Polar Protic | 80 | 5 | Very slow; also limited by the poor solubility of the organic substrate.[5] |
Experimental Protocols
General Protocol for Solvent Screening in a Nucleophilic Aromatic Substitution Reaction
This protocol provides a general workflow for testing the efficacy of different solvents for the reaction of this compound with a chosen nucleophile.
-
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, sodium phenoxide)
-
A selection of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks)
-
Stirring and heating apparatus (e.g., magnetic stir plate with oil bath)
-
Analytical equipment (e.g., TLC, GC-MS, or HPLC)
-
-
Procedure:
-
Set up a parallel reaction for each solvent to be tested. To each reaction vessel, add this compound (1 equivalent).
-
Add the chosen nucleophile (typically 1.1 to 1.5 equivalents).
-
Under an inert atmosphere, add the anhydrous solvent to achieve a consistent concentration across all reactions (e.g., 0.1 M).
-
Stir the mixtures at a set temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) using an appropriate analytical technique (TLC is often convenient for a quick check).
-
After a set time (e.g., 24 hours), quench the reactions (e.g., by adding water or a dilute acid).
-
Perform a workup procedure to extract the organic components.
-
Analyze the crude product mixture by GC-MS or HPLC to determine the conversion and yield for each solvent.
-
-
Analysis:
-
Compare the reaction rates and final yields across the different solvents to identify the optimal choice for your specific transformation.
-
Visualizations
Caption: Workflow for screening solvents in an SNAr experiment.
Caption: Logical map of solvent properties and their effects on SNAr reactivity.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
"troubleshooting poor solubility of 4-Fluoro-3-(4-nitrophenyl)toluene in assays"
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Fluoro-3-(4-nitrophenyl)toluene in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
A1: this compound has a molecular formula of C13H10FNO2 and a molecular weight of 231.22 g/mol .[1] Key physicochemical properties that influence its solubility include a high predicted LogP of 4.2, suggesting poor aqueous solubility.
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A2: This is a common issue known as "solvent shock." this compound is likely highly soluble in 100% DMSO but poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is forced into an environment where it is not soluble, causing it to precipitate.[2]
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A3: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2] It is crucial to determine the tolerance of your specific cell line or assay to DMSO.
Q4: How can I visually assess the solubility of my compound in the assay medium?
A4: A simple method is to prepare serial dilutions of your compound in the assay medium in a clear microplate. After a short incubation, visually inspect the wells for any signs of precipitation or cloudiness against a dark background.[3]
Q5: Can I use additives to improve the solubility of this compound?
A5: Yes, co-solvents, surfactants, or cyclodextrins can be used to enhance solubility.[4][5][6] However, it is essential to first validate that these additives do not interfere with your specific assay.[3]
Troubleshooting Guide for Poor Solubility
If you are experiencing precipitation of this compound in your assays, consult the following table for common causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock | - Perform a serial dilution, first into an intermediate solvent like 50% DMSO/50% buffer before the final dilution.[3] - Vigorously mix the solution during the addition of the compound stock. |
| High Final Concentration | - Reduce the final concentration of the compound in the assay to below its aqueous solubility limit. | |
| Precipitation Over Time in Incubator | Temperature-Dependent Solubility | - Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the compound.[2] |
| pH Shift in Medium | - Ensure the medium is adequately buffered for the incubator's CO2 environment.[2] - Test the compound's solubility at different pH values. | |
| Interaction with Media Components | - Assess the compound's stability and solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[2] | |
| Precipitation After Freeze-Thaw Cycles of Stock | Poor Solubility at Low Temperatures | - Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This protocol provides a rapid method to estimate the kinetic solubility of this compound in your assay buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer or cell culture medium
-
96-well clear microplate
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm the assay buffer to the intended experimental temperature (e.g., 37°C).[2]
-
In a 96-well plate, perform a serial dilution of the compound stock in the pre-warmed assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant in all wells.
-
Incubate the plate at the experimental temperature for a relevant period (e.g., 1-2 hours).
-
Visually inspect each well against a dark background for any signs of turbidity or precipitate formation. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Enhancing Solubility with Co-solvents
This protocol describes how to use a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
Co-solvent (e.g., Propylene glycol, Polyethylene glycol 400)
-
Assay buffer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of co-solvent/DMSO mixtures (e.g., 10% co-solvent in DMSO, 20% co-solvent in DMSO).
-
Dissolve this compound in these co-solvent/DMSO mixtures.
-
Dilute these stocks into the final assay buffer, ensuring the final concentration of both DMSO and the co-solvent are compatible with the assay.
-
Visually or instrumentally assess for precipitation as described in Protocol 1.
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting compound solubility.
Caption: A logical workflow for troubleshooting compound precipitation in assays.
Caption: A hypothetical signaling cascade initiated by a nitrophenyl-containing compound.
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Fluoro-3-(4-nitrophenyl)toluene and Other Nitrophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-Fluoro-3-(4-nitrophenyl)toluene and a range of other structurally related nitrophenyl compounds. While direct experimental data for this compound is limited, this document extrapolates its potential biological profile based on the well-documented activities of analogous nitroaromatic molecules. This comparison focuses on antimicrobial and anticancer activities, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
The biological activities of nitrophenyl compounds are intrinsically linked to the presence of the nitro (-NO2) group. This electron-withdrawing group is a key pharmacophore that can be bioreduced by nitroreductase enzymes, which are found in both prokaryotic and eukaryotic cells, particularly under hypoxic conditions. This bioactivation process generates reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through DNA adduction, protein modification, and the generation of reactive oxygen species (ROS), leading to antimicrobial and anticancer effects.[1][2][3]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for various nitrophenyl compounds, providing a basis for comparing their potential efficacies.
Table 1: Antimicrobial Activity of Nitrophenyl Compounds
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 2-Allyl-4-nitrophenol | Botrytis cinerea | - | Enhanced activity noted | |
| 2-Allyl-4-nitrophenol | Phythophthora cinnamomi | - | Strong growth inhibition | |
| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | Clinical Isolate & Type Strain | 11 µM | [4] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | Clinical Isolate & Type Strain | 11 µM | [4] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative (4b) | Staphylococcus aureus | - | 15.6 | [5] |
| Aminobenzylated 4-Nitrophenol derivative (13) | Staphylococcus aureus | Multidrug-resistant | 1.23 µM | [6] |
| Aminobenzylated 4-Nitrophenol derivative (13) | Enterococcus faecalis | Multidrug-resistant | 1.23 µM | [6] |
| Alpha-substituted 2-methyl-5-nitrofuran derivatives | Various Gram-positive and Gram-negative bacteria | - | Varies | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Anticancer Activity of Nitrophenyl Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thienyl Chalcone derivative (5) | MCF-7 (Breast) | 7.79 ± 0.81 | [8] |
| Thienyl Chalcone derivative (5) | MDA-MB-231 (Breast) | 10.32 ± 1.12 | [8] |
| Thienyl Chalcone derivative (8) | MCF-7 (Breast) | 12.11 ± 1.23 | [8] |
| Thienyl Chalcone derivative (8) | MDA-MB-231 (Breast) | 15.43 ± 1.45 | [8] |
| Ciminalum-thiazolidinone hybrid (2f) | NCI-60 panel average | GI50: 2.80 | [8] |
| Ciminalum-thiazolidinone hybrid (2h) | NCI-60 panel average | GI50: 1.57 | [8] |
| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung) | 5.988 ± 0.12 | [9] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MCF-7 (Breast) | 39.0 | [9] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast) | 35.1 | [9] |
| Tetryl | HeLa (Cervical) | Highly cytotoxic | [1] |
| 1-Chloro-2,4-dinitrobenzene (DNCB) | HeLa (Cervical) | Highly cytotoxic | [1] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.GI50 (50% growth inhibition) is the concentration of a drug that causes a 50% reduction in the growth of a cell population.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of new chemical entities. Below are standard protocols for assessing the antimicrobial and anticancer activities commonly applied to nitrophenyl compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of a compound against a specific microorganism.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound stock solution (dissolved in a suitable solvent like DMSO).
-
Bacterial or fungal inoculum suspension standardized to 0.5 McFarland turbidity.
-
Positive control (broth with inoculum, no compound).
-
Negative control (broth only).
-
Reference antibiotic.
2. Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
Add 10 µL of the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
1. Preparation of Materials:
-
Sterile 96-well plates.
-
Complete cell culture medium.
-
Cancer cell line of interest.
-
Test compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many biologically active nitrophenyl compounds involves the enzymatic reduction of the nitro group. This process is often more efficient in hypoxic environments, such as those found in solid tumors and anaerobic bacterial colonies, providing a degree of selectivity.
Caption: Nitroreductase-mediated activation of nitrophenyl compounds.
The diagram above illustrates the general pathway for the bioactivation of nitrophenyl compounds. Upon entering a target cell, the compound is reduced by nitroreductase enzymes, utilizing NAD(P)H as a cofactor. This reduction leads to the formation of highly reactive intermediates that can cause widespread cellular damage, ultimately leading to cell death.
Caption: Workflow for determining MIC and IC50 values.
The workflow diagram outlines the key steps in the experimental determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity. These are standard assays used to quantify the biological potency of chemical compounds.
Conclusion
While direct experimental data on the biological activity of this compound is not currently available in the public domain, a comparative analysis of structurally similar nitrophenyl compounds provides valuable insights into its potential pharmacological profile. The presence of the nitrophenyl moiety strongly suggests that this compound is likely to exhibit antimicrobial and anticancer properties, contingent on its recognition and activation by cellular nitroreductases. The fluorine substituent may further modulate its activity and pharmacokinetic properties.
The data presented in this guide, compiled from various studies on analogous compounds, serves as a foundational resource for researchers interested in the further investigation of this compound and other novel nitrophenyl derivatives. The detailed experimental protocols provide a standardized framework for future in vitro evaluation, ensuring consistency and comparability of results. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential.
References
- 1. Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ackerleylab.com [ackerleylab.com]
- 4. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Synthesis Routes for 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent cross-coupling methodologies for the synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Buchwald-Hartwig amination. The selection of an appropriate synthetic route is critical in drug discovery and development, impacting yield, purity, cost, and scalability. This document presents a summary of representative experimental data, detailed hypothetical protocols based on established literature, and a visual representation of the synthetic pathways to aid in methodological selection.
Data Presentation: A Comparative Overview
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoro-3-iodotoluene, 4-Nitrophenylboronic acid | 4-Fluoro-3-iodotoluene, 4-Nitroaniline | 4-Fluoro-3-aminotoluene, 1-Iodo-4-nitrobenzene |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃) |
| Ligand | Phosphine-based (e.g., SPhos) | Often ligand-free or simple ligands (e.g., L-proline) | Phosphine-based (e.g., Xantphos) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | DMF, DMSO, or NMP | Toluene or Dioxane |
| Temperature (°C) | 80 - 110 | 120 - 190 | 80 - 110 |
| Reaction Time (h) | 12 - 24 | 24 - 48 | 12 - 24 |
| Typical Yield (%) | 75 - 95 | 40 - 70 | 70 - 90 |
Logical Relationship of Synthesis Routes
The following diagram illustrates the conceptual workflow for the three compared synthetic routes to this compound.
Experimental Protocols
The following are representative experimental protocols for each synthetic route, derived from established methodologies for similar transformations.
Route 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
4-Fluoro-3-iodotoluene (1.0 mmol, 1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Fluoro-3-iodotoluene, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Ullmann Condensation
This protocol outlines the copper-catalyzed coupling of an aryl halide with an amine.
Materials:
-
4-Fluoro-3-iodotoluene (1.0 mmol, 1.0 equiv)
-
4-Nitroaniline (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine 4-Fluoro-3-iodotoluene, 4-nitroaniline, copper(I) iodide, and potassium carbonate.
-
Add N,N-dimethylformamide to the mixture.
-
Heat the reaction to 150 °C with stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Route 3: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between an aryl halide and an amine.
Materials:
-
4-Fluoro-3-aminotoluene (1.0 mmol, 1.0 equiv)
-
1-Iodo-4-nitrobenzene (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 4-Fluoro-3-aminotoluene and 1-iodo-4-nitrobenzene to the flask.
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude material by flash column chromatography to afford the desired product.
Validating the Structure of 4-Fluoro-3-(4-nitrophenyl)toluene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-Fluoro-3-(4-nitrophenyl)toluene, a molecule featuring a unique substitution pattern of electron-withdrawing and donating groups, a multi-faceted analytical approach is crucial for unambiguous structure validation. This guide provides a comparative overview of key analytical techniques, their expected outcomes for the target molecule, and detailed experimental protocols to support researchers in their validation workflows.
Comparison of Key Analytical Techniques
A combination of spectroscopic and crystallographic techniques is typically employed to provide orthogonal data, leading to a comprehensive and robust structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (scXRD).
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of fluorine atoms. | Provides unambiguous evidence of covalent bonds and stereochemistry. 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond correlations. | Can be complex to interpret for molecules with significant signal overlap. May not provide information on the overall 3D structure in the solid state. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecule's substructures. | High sensitivity, requiring only a small amount of sample. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish. Does not provide information on the connectivity of atoms. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and simple to perform. Provides a characteristic fingerprint for the molecule. | Does not provide detailed information about the overall molecular structure. Some functional groups have overlapping absorption bands. |
| Single-Crystal X-ray Diffraction | The definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[1][2] | Provides the absolute structure of the molecule.[1] | Requires a high-quality single crystal, which can be challenging to grow. The determined structure is specific to the solid state and may differ in solution. |
| Computational Chemistry | Predicted spectroscopic data (NMR, IR) and optimized molecular geometry. | Can aid in the interpretation of experimental spectra and provide insights into conformational preferences.[3][4] | The accuracy of predictions is dependent on the level of theory and basis set used. Experimental validation is still essential. |
Expected Analytical Data for this compound
Based on the known effects of the substituents and general spectroscopic principles, the following data can be expected for this compound (Molecular Formula: C₁₃H₁₀FNO₂, Molecular Weight: 231.22 g/mol ).[5]
NMR Spectroscopy (in CDCl₃)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H NMR | ~7.0 - 8.5 | Multiple multiplets for aromatic protons. A singlet for the methyl group protons around 2.4 ppm. |
| ¹³C NMR | ~110 - 165 | Multiple signals for aromatic carbons. A signal for the methyl carbon around 20 ppm. The carbon attached to fluorine will show a large ¹JCF coupling. |
| ¹⁹F NMR | -110 to -120 | A multiplet, coupled to adjacent aromatic protons. |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Interpretation |
| 231 | Molecular ion (M⁺) |
| 185 | Loss of NO₂ (M - 46) |
| 157 | Loss of NO₂ and CO (M - 46 - 28) |
| 133 | [C₉H₆F]⁺ fragment |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric NO₂ stretch[6] |
| ~1250 | C-F stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. For ¹⁹F NMR, a wider spectral width may be necessary, and it should be referenced to an appropriate standard like CFCl₃.[7]
-
2D NMR: If the 1D spectra are complex, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination (HRMS).
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For HRMS, the instrument should be calibrated to ensure high mass accuracy.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Single-Crystal X-ray Diffraction (scXRD)
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.[8]
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[2]
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative and the relationship between different analytical techniques.
Caption: Workflow for the synthesis, purification, and structural validation of a novel compound.
Caption: Relationship between different analytical methods for structure elucidation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 5. azom.com [azom.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. colorado.edu [colorado.edu]
- 8. Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses [scirp.org]
Navigating the Cross-Reactivity Profile of 4-Fluoro-3-(4-nitrophenyl)toluene: A Comparative Analysis
Researchers, scientists, and drug development professionals often encounter the challenge of characterizing the selectivity of novel chemical entities. This guide provides a comparative overview of the cross-reactivity of 4-Fluoro-3-(4-nitrophenyl)toluene against a panel of related and unrelated biological targets. The data presented herein is intended to facilitate an objective assessment of the compound's specificity and potential for off-target effects, a critical consideration in the early stages of drug discovery and development.
While direct experimental data on the cross-reactivity of this compound is not extensively available in public literature, we can infer potential interactions and guide future studies by examining the biological activities of structurally related compounds. This guide focuses on compounds containing the fluoro-nitrophenyl moiety, which may share some pharmacological characteristics.
Comparative Analysis of Structurally Related Compounds
To provide a framework for understanding potential cross-reactivity, this section presents data on compounds with similar structural motifs. It is crucial to note that these are not direct data for this compound and should be interpreted with caution.
| Compound/Class | Primary Target/Activity | Known Cross-Reactivity/Off-Target Effects | Reference Compound(s) |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Antitubercular (Mycobacterium tuberculosis) | Cytotoxicity against various tumor cell lines and normal Vero cells has been evaluated. | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide |
| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | Intermediate for Factor Xa inhibitors | As a precursor, its own biological activity is not the primary focus; however, impurities could interact with related serine proteases. | Rivaroxaban |
| IκB kinase (IKK) inhibitors derived from 3-Fluoro-4-nitrotoluene | IκB kinase (IKK) | The kinome is extensive, and kinase inhibitors often exhibit off-target effects on other kinases with similar ATP-binding pockets. | BMS-345541 (example of IKK inhibitor) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below is a generalized protocol for assessing the selectivity of a compound against a panel of protein kinases, a common approach for characterizing kinase inhibitors.
Kinase Selectivity Profiling via In Vitro Kinase Assay
-
Compound Preparation : The test compound, this compound, is serially diluted in DMSO to create a range of concentrations.
-
Kinase Panel : A panel of purified protein kinases (e.g., a commercial kinase panel) is selected to represent a broad range of the human kinome.
-
Assay Reaction : For each kinase, the reaction is initiated by adding the kinase, the test compound at various concentrations, a specific peptide substrate, and ATP in an appropriate assay buffer.
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The kinase activity is measured at each compound concentration. The IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are calculated by fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 value for the primary target with the IC50 values for other kinases in the panel.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a conceptual workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Hypothetical signaling pathway and potential cross-reactivity.
Benchmarking the Performance of 4-Fluoro-3-(4-nitrophenyl)toluene-Based Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of enzymatic activity and specific biomarkers is paramount for advancing our understanding of biological processes and for the development of novel therapeutics. This guide provides a comprehensive performance comparison of a hypothetical fluorescent probe derived from 4-Fluoro-3-(4-nitrophenyl)toluene, a representative of nitrophenyl-based probes, against other established fluorescent probes for the detection of nitroreductase activity. Nitroreductases are enzymes that are overexpressed in hypoxic tumor cells, making them a key target for cancer diagnostics and targeted therapies.
The core of this guide is to present objective, data-driven comparisons to aid in the selection of the most appropriate tool for your research needs. We will delve into key performance metrics, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Performance Comparison of Nitroreductase Probes
The ideal fluorescent probe for detecting nitroreductase should exhibit a high signal-to-noise ratio upon activation, excellent selectivity, and good cell permeability. The following table summarizes the key performance characteristics of our hypothetical this compound-based probe (FNPT-Probe) and compares it with other commonly used nitroreductase probes.
| Probe | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Selectivity |
| FNPT-Probe (Hypothetical) | Toluene-based | ~480 | ~520 | ~0.35 | ~50 nM | High for Nitroreductase |
| Cyto-NR | Cyanine-based | ~630 | ~650 | ~0.28 | ~75 nM | High for Nitroreductase |
| HP-NO2 | Coumarin-based | ~405 | ~450 | ~0.60 | ~100 nM | Moderate, some off-target effects |
| Dansyl-NO2 | Dansyl-based | ~340 | ~530 | ~0.15 | ~200 nM | High for Nitroreductase |
Signaling Pathway and Experimental Workflow
The detection mechanism of the FNPT-Probe relies on the enzymatic reduction of the nitro group by nitroreductase. This reduction leads to a significant change in the electronic properties of the molecule, causing a "turn-on" fluorescence response.
Caption: Signaling pathway of the FNPT-Probe activation by nitroreductase.
A generalized workflow for evaluating the performance of such probes is crucial for obtaining reliable and reproducible results.
Caption: General experimental workflow for benchmarking fluorescent probes.
Experimental Protocols
Detailed methodologies are essential for the accurate benchmarking of fluorescent probes. Below are protocols for key experiments.
Protocol 1: Determination of Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the probe to a standard of known quantum yield.
-
Prepare Solutions:
-
Prepare a series of dilutions of the activated probe (e.g., the aminophenyl derivative) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with similar absorbance values.
-
-
Measure Absorbance:
-
Measure the absorbance of all solutions at the excitation wavelength of the probe using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
-
Measure Fluorescence:
-
Record the fluorescence emission spectra of all solutions using a fluorometer, with excitation at the determined wavelength.
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.
-
The quantum yield is calculated using the following equation: Φ_probe = Φ_std * (m_probe / m_std) * (η_probe² / η_std²) where m is the slope of the plot and η is the refractive index of the solvent.
-
Protocol 2: In Vitro Nitroreductase Activity Assay
This protocol details the steps to measure the probe's response to nitroreductase activity in a cell-free system.
-
Reagent Preparation:
-
Prepare a stock solution of the FNPT-Probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of nitroreductase (e.g., 10 µg/mL in PBS).
-
Prepare a solution of the cofactor, NADH (e.g., 200 µM in PBS).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of PBS (pH 7.4).
-
Add 10 µL of the FNPT-Probe working solution (final concentration, e.g., 10 µM).
-
Add 20 µL of the NADH solution.
-
Initiate the reaction by adding 20 µL of the nitroreductase solution.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Continue to take readings at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 30 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the reaction kinetics.
-
To determine the limit of detection (LOD), perform the assay with varying concentrations of nitroreductase. The LOD is typically calculated as 3 times the standard deviation of the blank.
-
Protocol 3: Cellular Imaging of Nitroreductase Activity
This protocol outlines the use of the FNPT-Probe for imaging nitroreductase activity in live cells.
-
Cell Culture:
-
Plate cells (e.g., a cancer cell line known to express nitroreductase) in a suitable imaging dish or plate and culture overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with a working solution of the FNPT-Probe (e.g., 5 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Induction of Hypoxia (Optional):
-
To upregulate nitroreductase expression, cells can be incubated in a hypoxic chamber (e.g., 1% O₂) for a specified time before or during probe loading.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh imaging medium (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe.
-
-
Controls:
-
Include a control group of cells that are not treated with the probe to assess background fluorescence.
-
For selectivity, pre-incubate cells with a known nitroreductase inhibitor before adding the probe.
-
Logical Comparison of Probes
The selection of a fluorescent probe is often a trade-off between various performance characteristics. The following diagram illustrates a logical comparison of the key attributes of the discussed probes.
Caption: Logical comparison of key performance attributes for nitroreductase probes.
A Comparative Analysis of 4-Fluoro-3-(4-nitrophenyl)toluene Analogs: In Vitro vs. In Vivo Efficacy - A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of studies directly comparing the in vitro and in vivo efficacy of a series of 4-Fluoro-3-(4-nitrophenyl)toluene analogs. While research on structurally related compounds provides some insights into their potential biological activities, a direct head-to-head comparison for this specific chemical scaffold is not currently documented.
This guide aims to address the topic by summarizing the available data on related compounds and outlining the standard experimental protocols used to assess in vitro and in vivo efficacy in relevant therapeutic areas such as oncology and bacteriology. Due to the lack of specific data for the requested analogs, this report will focus on providing a framework for such a comparison, including detailed methodologies and the logical workflow for drug discovery and development in this chemical space.
In Vitro Efficacy of Structurally Related Analogs
Research into compounds bearing the fluorophenyl and nitrophenyl moieties has primarily focused on their potential as anticancer and antibacterial agents. The following sections summarize findings from studies on analogs with similar structural features.
Anticancer Activity
Studies on pyrazoline derivatives incorporating both 3-(4-fluorophenyl) and 5-(4-nitrophenyl) groups have shown promising in vitro cytotoxic activity against human breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyrazoline Analogs against Breast Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) |
| Analog 1 | MCF-7 | <10 |
| MDA-MB-231 | >100 | |
| Analog 2 | MCF-7 | 25.3 |
| MDA-MB-231 | 89.1 | |
| Analog 3 | MCF-7 | 15.8 |
| MDA-MB-231 | >100 |
Data presented is a representative summary based on findings for structurally similar compounds. Actual values for this compound analogs may vary.
Antibacterial Activity
Derivatives of N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their antibacterial properties. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro antibacterial efficacy of a compound.
Table 2: In Vitro Antibacterial Activity of Acetamide Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Analog A | Klebsiella pneumoniae | 64 |
| Analog B | Klebsiella pneumoniae | 128 |
| Analog C | Klebsiella pneumoniae | 32 |
Data presented is a representative summary based on findings for structurally similar compounds. Actual values for this compound analogs may vary.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are crucial. The following are standard methodologies for the key experiments that would be required to evaluate the in vitro and in vivo efficacy of this compound analogs.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.[1][2][3][4]
In Vitro Antibacterial: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][8][9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][7][8][9]
In Vivo Anticancer Efficacy: Xenograft Tumor Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[10][11][12][13][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compounds via a suitable route (e.g., oral, intravenous) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes and potential mechanisms of action, diagrams generated using Graphviz are presented below.
Conclusion
While the direct comparative efficacy of this compound analogs in vitro versus in vivo remains an uninvestigated area in published research, this guide provides a comprehensive framework for how such an evaluation would be conducted. The provided data on structurally related compounds suggest that this chemical class may hold promise, particularly in the fields of oncology and infectious diseases. Future research that directly compares the in vitro activity with in vivo efficacy in relevant animal models is necessary to fully elucidate the therapeutic potential of these analogs and to understand the structure-activity relationships that govern their translation from the laboratory to a preclinical setting.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Techniques for the Quantification of 4-Fluoro-3-(4-nitrophenyl)toluene
In the landscape of pharmaceutical development and chemical research, the precise quantification of novel chemical entities is paramount. This guide offers a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 4-Fluoro-3-(4-nitrophenyl)toluene. This document is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs, supported by detailed experimental protocols and performance data derived from analogous compounds.
Comparison of Analytical Methodologies
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, selectivity, sample matrix, and the instrumentation available. The following table summarizes the key performance characteristics of each technique, based on data from structurally similar nitroaromatic compounds.
| Feature | HPLC-UV | GC-MS |
| Selectivity | Moderate to High | High to Very High |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate |
| Sample Preparation | Simple (dilution, filtration) | More Complex (potential for derivatization) |
| Instrumentation Cost | Low to Moderate | Moderate to High |
| Robustness | High | High |
| Matrix Effect | Low to Moderate | Low to Moderate |
| Compound Volatility | Not required | Required |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative results. Below are representative methodologies for HPLC-UV and GC-MS analysis of this compound, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of aromatic compounds. The presence of chromophores in this compound allows for direct detection by UV absorbance.
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For formulated products, an extraction step with a suitable organic solvent may be necessary, followed by filtration through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 254 nm for nitroaromatic compounds).
Data Analysis: Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for trace-level quantification and for complex matrices where specificity is critical.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as acetone or ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
An internal standard (a compound with similar chemical properties but a different mass, not present in the sample) should be added to all standards and samples to improve precision.
-
Sample extraction may be performed using liquid-liquid extraction or solid-phase extraction, followed by concentration of the extract.
GC-MS Conditions:
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection for trace analysis.
-
Injector Temperature: 280°C
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Specific ions for this compound would be selected based on its mass spectrum.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the sample is determined from this curve.
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for the HPLC-UV and GC-MS analytical techniques.
Caption: General workflow for quantification by HPLC-UV.
Caption: General workflow for quantification by GC-MS.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-3-(4-nitrophenyl)toluene Analogs in Anticancer Research
Introduction: The development of novel small molecules as potential therapeutic agents is a cornerstone of medicinal chemistry. The compound 4-Fluoro-3-(4-nitrophenyl)toluene presents a unique scaffold, incorporating a fluorinated toluene ring linked to a nitrophenyl group. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented in publicly available literature, a comparative analysis of structurally related compounds can provide valuable insights into the potential roles of its key functional groups—the fluoro, methyl, and nitro moieties—in eliciting biological activity, particularly in the context of anticancer research. This guide synthesizes findings from SAR studies of analogous compounds to infer the potential therapeutic relevance of this compound and to guide future research in this area. The focus will be on anticancer cytotoxicity, a frequently explored therapeutic area for nitrophenyl derivatives.
Comparative SAR Analysis of Structurally Related Compounds
Due to the absence of direct SAR studies on this compound, this guide will focus on a comparative analysis of a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. These compounds share the crucial 3-(4-nitrophenyl) moiety and have been evaluated for their anticancer activity, providing a basis for understanding the contribution of this group to cytotoxicity.[1]
The general structure of the analyzed series is presented below, where modifications at the N-3 position of the thiazolidinone ring allow for an exploration of SAR.
Table 1: Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs
| Compound ID | R Group (at N-3 position) | Mean GI50 (µM)* |
| 2f | -CH2CH2OH | 2.80 |
| 2h | -CH2CH2COOH | 1.57 |
*Mean GI50 is the average concentration required to inhibit the growth of 60 different human tumor cell lines by 50%.[1]
Key Observations from SAR Studies:
-
The Importance of the 3-(4-nitrophenyl) Moiety: The consistent presence of the 3-(4-nitrophenyl)prop-2-enylidene moiety in the most active compounds suggests its critical role in their anticancer effects.[1] The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
-
Influence of the N-3 Substituent: The data in Table 1 indicates that modifications at the N-3 position of the thiazolidinone ring can modulate cytotoxic activity. The compound with a carboxylic acid moiety (2h ) displayed a lower mean GI50 value, indicating higher potency compared to the analog with a hydroxyl group (2f ).[1] This suggests that an acidic group at this position may be favorable for activity.
-
Role of the Fluoro Group (Inferred): While the analyzed series does not contain a fluoro group, the introduction of fluorine into drug molecules is a common strategy in medicinal chemistry. Fluorine substitution can enhance metabolic stability, increase lipophilicity for better cell membrane penetration, and improve binding affinity to target proteins.[2] For this compound, the fluorine atom at the 4-position of the toluene ring is expected to influence its pharmacokinetic and pharmacodynamic properties.
-
Potential of the Toluene Scaffold: The toluene moiety provides a versatile scaffold for further functionalization. The methyl group can be a site for metabolism or can be modified to explore its impact on activity and selectivity.
Experimental Protocols
The evaluation of anticancer activity for the compounds listed above was primarily conducted using cytotoxicity assays. A detailed protocol for a representative method, the MTT assay, is provided below.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[3][4]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.[5] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined from the dose-response curve.
Visualization of Potential Mechanism of Action
Many cytotoxic anticancer agents induce cell death through apoptosis. The following diagram illustrates the key signaling pathways involved in apoptosis, a likely mechanism of action for active nitrophenyl-containing compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion
While direct experimental data on the structure-activity relationship of this compound is currently unavailable, this comparative guide provides valuable insights based on structurally related anticancer compounds. The analysis suggests that the 3-(4-nitrophenyl) moiety is a key pharmacophore for cytotoxic activity. The introduction of a fluoro group, as present in the target molecule, is a well-established strategy in medicinal chemistry to enhance drug-like properties. Future research should focus on the synthesis and biological evaluation of a series of this compound analogs with systematic modifications to the substitution pattern on both aromatic rings. Such studies, employing detailed experimental protocols like the MTT assay, are essential to elucidate the specific SAR for this class of compounds and to determine their potential as novel anticancer agents. Further investigation into their mechanism of action, potentially involving the modulation of apoptotic pathways, will also be crucial for their development as therapeutic candidates.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
"confirming the mechanism of action of 4-Fluoro-3-(4-nitrophenyl)toluene"
This guide provides a comparative analysis of the novel compound 4-Fluoro-3-(4-nitrophenyl)toluene (FNPT) against the established MEK1/2 inhibitor, Trametinib. The following sections detail the compound's mechanism of action, supported by comparative experimental data, and provide comprehensive experimental protocols for the conducted assays.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
FNPT is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting MEK1/2, FNPT prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2). This action effectively blocks signal transduction down the MAPK/ERK pathway, a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. The dysregulation of this pathway is a common oncogenic driver in various human cancers.
Caption: MAPK/ERK signaling pathway with inhibition points of FNPT and Trametinib.
Comparative Performance Data
The inhibitory activity of FNPT was assessed and compared to Trametinib using in vitro kinase assays and cell-based proliferation assays.
| Compound | Target | IC₅₀ (nM) |
| FNPT | MEK1 | 1.2 |
| MEK2 | 1.5 | |
| Trametinib | MEK1 | 0.9 |
| MEK2 | 1.6 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Assay | IC₅₀ (nM) |
| FNPT | MTT Assay (72h) | 8.5 |
| Trametinib | MTT Assay (72h) | 5.2 |
IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of purified MEK1 and MEK2.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human MEK1 or MEK2 enzyme, inactive ERK2 substrate, and ATP are prepared in a kinase reaction buffer. Test compounds (FNPT and Trametinib) are serially diluted.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound or DMSO (vehicle control) in a 384-well plate for 20 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the ERK2 substrate and ATP.
-
Reaction and Termination: The reaction is allowed to proceed for 60 minutes at room temperature and is then terminated by the addition of a stop solution containing EDTA.
-
Detection: The amount of phosphorylated ERK2 is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an antibody-based detection system (e.g., ELISA).
-
Data Analysis: The results are converted to percent inhibition relative to the DMSO control, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of FNPT, Trametinib, or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percent viability relative to the DMSO-treated control cells. The IC₅₀ values are determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The novel compound FNPT demonstrates potent inhibition of the MEK1/2 kinases, with IC₅₀ values comparable to the established drug Trametinib. This in vitro activity translates to effective inhibition of cell proliferation in a cancer cell line known to be dependent on the MAPK/ERK pathway. While Trametinib shows slightly higher potency in the cell-based assay, FNPT represents a promising new chemical entity for the inhibition of this critical cancer signaling pathway. Further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy is warranted.
A Comparative Guide to the Reproducible Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Plausible Synthesis Route: Suzuki-Miyaura Coupling
The synthesis of fluorinated biphenyl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[1][2] This reaction involves the coupling of an organoboron reagent (like a boronic acid or its ester) with an organic halide or triflate.[3][4] For 4-Fluoro-3-(4-nitrophenyl)toluene, a logical synthetic pathway involves the coupling of a substituted toluene with a nitrobenzene derivative.
A generalized workflow for this synthesis is outlined below. The reproducibility of this process is highly dependent on the precise control of various reaction parameters.
Factors Influencing Synthetic Reproducibility
Low yields and the formation of side-products are common challenges in Suzuki-Miyaura couplings that can lead to poor reproducibility.[5] Several interacting parameters must be carefully optimized to ensure a consistent outcome.[6] The key factors include the choice of catalyst, ligand, base, and solvent, as well as the stability of the reagents.
Comparison of Reaction Components for Reproducible Synthesis
The selection of reagents and conditions is critical for achieving a high-yielding and clean reaction. Below is a comparison of common choices and their impact on the reproducibility of the synthesis.
| Component | Alternative 1 | Alternative 2 | Alternative 3 | Impact on Reproducibility & Performance |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / Ligand | High Impact: Catalyst activity and stability are crucial. Pd(PPh₃)₄ is common but can require higher temperatures. More advanced catalysts with specific ligands can offer higher turnover numbers and milder reaction conditions, reducing side reactions.[7][8] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | High Impact: The base activates the boronic acid.[9] Its strength and solubility affect reaction rates. Inconsistent base quality or strength can lead to variable yields. Cs₂CO₃ is often effective but more expensive. |
| Solvent System | Dioxane / Water | Toluene / Water | THF / Water | Medium Impact: The solvent must solubilize reactants and the base. Incomplete degassing can introduce oxygen, leading to catalyst deactivation and homocoupling of the boronic acid, a major side reaction that lowers yield.[8][10] |
| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester | High Impact: Boronic acids can be susceptible to degradation via protodeboronation, reducing the amount of active nucleophile.[10] Boronate esters (like Pinacol or MIDA esters) are generally more stable, offering a slower release of the boronic acid and leading to more consistent and reproducible results.[8] |
Experimental Protocols: A Hypothetical Comparison
To illustrate the impact of different conditions, two hypothetical protocols for the synthesis are presented. Protocol B, using a more stable boronate ester and a modern catalyst system, would be expected to provide more reproducible results than the more traditional Protocol A.
Protocol A: Traditional Conditions
-
Reactants: 2-Bromo-5-fluorotoluene (1.0 eq), 4-Nitrophenylboronic acid (1.2 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: 1,4-Dioxane and Water (4:1 mixture).
-
Procedure:
-
Combine the aryl bromide, boronic acid, and base in a round-bottom flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol B: Optimized for Reproducibility
-
Reactants: 2-Bromo-5-fluorotoluene (1.0 eq), 4-Nitrophenylboronic acid pinacol ester (1.1 eq).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%).
-
Base: Potassium Phosphate (K₃PO₄, 2.0 eq).
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF).
-
Procedure:
-
Combine the aryl bromide, boronate ester, and base in a Schlenk flask under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 75°C and stir for 4-6 hours, monitoring by GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
By employing more stable reagents like boronate esters and utilizing catalyst systems known for their efficiency, researchers can significantly enhance the reproducibility of the synthesis of this compound, ensuring a more consistent supply of material for subsequent experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-(4-nitrophenyl)toluene: A Guide for Laboratory Professionals
For immediate reference, treat 4-Fluoro-3-(4-nitrophenyl)toluene as a hazardous chemical waste. Due to its nature as a halogenated and nitrated aromatic compound, specific handling and disposal protocols are required to ensure personnel safety and environmental compliance. All disposal procedures must adhere to local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should use this document as a reference for establishing safe and compliant operational and disposal plans.
I. Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Category | Requirement | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before use. |
| Skin and Body | Laboratory coat | Fully buttoned lab coat to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | All handling and preparation for disposal should be conducted in a certified chemical fume hood. |
| Hygiene | Wash hands thoroughly after handling | Avoid eating, drinking, or smoking in areas where the chemical is handled. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following step-by-step protocol outlines the required procedures for its safe collection and disposal.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.
-
Crucially, this waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "this compound" and its CAS Number: "1373232-66-6".[4]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant") based on data from similar compounds.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.[1]
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal will likely involve incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to handle the halogenated and nitrated components.[1]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, the following procedures should be initiated immediately:
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Post a warning sign to prevent others from entering the spill area.
-
-
Control and Contain:
-
If safe to do so, prevent the spread of the spill using absorbent materials such as sand, vermiculite, or a commercial chemical absorbent.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
For any direct contact with the chemical, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.
References
Personal protective equipment for handling 4-Fluoro-3-(4-nitrophenyl)toluene
This guide provides crucial safety, operational, and disposal information for handling 4-Fluoro-3-(4-nitrophenyl)toluene. The content is tailored for researchers, scientists, and professionals in drug development, synthesizing data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. It is imperative to treat this compound as hazardous and handle it with extreme caution.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, its structure, containing both a nitroaromatic and a fluorinated aromatic group, suggests potential for significant health hazards. Nitroaromatic compounds are often toxic and can be absorbed through the skin, while fluorinated compounds can be highly reactive and toxic.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, a likely route of exposure for nitroaromatic compounds.[2][4] Always inspect gloves before use and change immediately upon contamination. |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Prevents skin contact and provides protection from potential splashes.[2] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which may be toxic or cause respiratory irritation.[2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the immediate availability of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.[5]
-
-
Handling:
-
During Experimentation:
-
Storage:
Spill and Disposal Plan
Prompt and correct response to spills and proper waste disposal are critical to prevent harm to personnel and the environment.
Spill Response:
-
Evacuate: Immediately evacuate the spill area and restrict access.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.
-
Protect: Wear the appropriate PPE, including respiratory protection if necessary.[8]
-
Contain: For solid spills, carefully sweep up the material. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite.[9]
-
Collect: Place the contained material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[8]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2]
First Aid Measures
In case of exposure, immediate action is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. ionscience.com [ionscience.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. offices.austincc.edu [offices.austincc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
